The table below summarizes the core structural and quantitative data for [D-Trp11]-Neurotensin.
| Property | Description |
|---|---|
| Amino Acid Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1] [2] |
| Modification | Substitution of L-tyrosine at position 11 with D-tryptophan (D-Trp) [3] |
| CAS Number | 100929-52-0 [1] or 75644-95-0 [2] |
| Molecular Formula | C₈₀H₁₂₂N₂₂O₁₉ [1] [2] |
| Molecular Weight | 1695.96 g/mol [2] or 1696 g/mol [1] |
| Biological Activity | Neurotensin receptor antagonist (NTS1) [3] |
This compound functions primarily as an antagonist for the high-affinity neurotensin receptor 1 (NTS1) [3]. Its discovery was significant as it was one of the first available antagonists for studying this receptor, revealing that the C-terminal end of neurotensin is critical for receptor binding and activity [3].
This analogue is widely used in research to:
The following diagram outlines a general experimental workflow for studying neurotensin receptor-ligand interactions, illustrating the context in which analogues like this compound are typically used.
Here is a detailed methodology for a competitive binding assay, a common application for this compound.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1.
Materials:
Procedure:
Specific Binding = Total Binding - Non-specific Binding.Ki = IC₅₀ / (1 + [L]/Kd(L)), where [L] is the concentration of the radioligand used, and Kd(L) is its dissociation constant.
The table below summarizes the core chemical data for (D-Trp11)-Neurotensin acetate salt, which is the commonly available form for research.
| Property | Value / Description |
|---|---|
| CAS Number (acetate salt) | 100929-52-0 [1] |
| Molecular Formula | C₈₀H₁₂₂N₂₂O₁₉·C₂H₄O₂ [1] |
| Molecular Weight | 1756.01 g/mol [1] |
| Sequence (Single-Letter) | pELYENKPRRP-DW-IL-OH [1] [2] |
| Sequence (Three-Letter) | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu-OH · xC₂H₄O₂ [1] |
| Purity | ≥ 95% (typically offered) [3] |
| Storage Conditions | Store at ≤ -10°C [1] |
This analog is widely used across multiple fields of biomedical research. The table below outlines its primary applications and the key experimental findings associated with each.
| Research Area | Specific Role / Effect of [D-Trp11]-Neurotensin | Key Experimental Findings & Protocols |
|---|---|---|
| Neuroscience & Behavior | Modulation of dopamine transmission and locomotor activity [3]. | Protocol: Intracerebroventricular (i.c.v.) administration to rats. Finding: Biphasic effect on locomotion: low dose (30 ng) decreases, high dose (750 ng) increases activity. High-dose effect is dopamine-dependent, blocked by haloperidol and requires an intact nucleus accumbens [3]. |
| Pain & Analgesia | Induction of analgesia (pain relief) [4] [3]. | Finding: Acts as a neurotensin receptor agonist in pain pathways. Intracerebroventricular infusion produces analgesia, though tolerance to the hypothermic effect develops with repeated administration [4]. |
| Endocrinology | Stimulation of hormone release from the adrenal gland [3]. | Protocol: In vitro incubation of rat adrenal medulla. Finding: At 10 nM, it stimulates CRH and ACTH release. This effect is blocked by the specific neurotensin receptor antagonist [D-Trp¹¹]-NT, confirming receptor mediation [3]. |
| Cancer Research | Investigation of neurotensin's role in cancer, particularly as a mitogen [1]. | Application: Used in studies exploring neurotensin's potential effects on tumor growth and metastasis [1]. |
| Drug Discovery | Tool compound for studying neurotensin receptor pharmacology and signaling [1] [5]. | Application: Used to distinguish receptor subtypes and probe signaling pathways (e.g., inositol phosphate turnover, calcium mobilization) in transfected cell lines and native tissues [5]. |
Neurotensin receptors are G-protein coupled receptors (GPCRs). This compound primarily acts as an agonist for the high-affinity neurotensin receptor 1 (NTS1), triggering several intracellular signaling pathways.
Diagram of key intracellular signaling pathways activated by this compound via the NTS1 receptor.
A typical experimental workflow for investigating this peptide in vivo involves several key stages, as outlined in the diagram below.
General workflow for a central administration study of this compound in rodents.
When working with this compound, keep the following points in mind:
The table below summarizes the binding data for monoiodo-[Trp11]-neurotensin, a radioactive derivative used to study the receptor.
| Ligand | Receptor / System | Binding Parameter | Value | Notes |
|---|---|---|---|---|
| Monoiodo-[Trp11]neurotensin [1] | Rat brain synaptic membranes | Kd (High Affinity) | 0.1 nM | Biphasic binding isotherm, suggesting two classes of independent binding sites [1]. |
| Monoiodo-[Trp11]neurotensin [1] | Rat brain synaptic membranes | Kd (Low Affinity) | 4.7 nM | Biphasic binding isotherm, suggesting two classes of independent binding sites [1]. |
| Monoiodo-[Trp11]neurotensin [1] | Rat ileum bioassay | Biological Activity | Similar to native neurotensin | Biological activity was preserved despite structural modification [1]. |
A key finding was that the binding isotherm was biphasic, which could be explained by the existence of two independent classes of binding sites [1]. The high-affinity site (Kd 0.1 nM) may represent a previously undetected class of neurotensin receptors or a high-affinity state of a single receptor population [1].
The following methodology is adapted from the research on [Trp11]-neurotensin and provides a framework for determining binding affinity [1] [2].
Neurotensin receptor 1 (NTS1) is a G protein-coupled receptor (GPCR) that activates multiple intracellular signaling pathways. The diagram below illustrates the key pathways engaged upon receptor activation.
NTS1 receptor activation engages multiple G proteins and β-arrestins, leading to a complex signaling signature [3].
The lack of specific data for the D-amino acid variant highlights an opportunity for further research.
The table below summarizes the core mechanisms by which [D-Trp¹¹]-Neurotensin and related analogs exert their effects.
| Mechanistic Aspect | Key Findings | Supporting Evidence |
|---|---|---|
| Primary Action | Induces receptor desensitization rather than true pharmacological antagonism [1]. | Dose-dependent inhibition of NT-induced effects (histaminemia, hematocrit, blood pressure); replicated by pre-infusion of sub-stimulatory NT doses [1]. |
| D2 Receptor Cross-Talk | Triggers heterologous desensitization of dopamine D2 receptors (D2R) via PKC activation [2]. | NT induces PKC-dependent internalization of D2R in HEK-293 cells; effect abrogated by PKC-inhibitor chelerythrine and D2R PKC-phosphorylation site mutants [2]. |
| Structural & Species Specificity | [Trp¹¹] modification discriminates between rat and guinea pig NT receptors [3]. | [Trp¹¹]-NT and xenopsin are equipotent to NT in rat but 10 times less potent in guinea pig in binding and ileal contractility assays [3]. |
The following diagram illustrates the mechanism by which [D-Trp¹¹]-Neurotensin binding leads to desensitization of Neurotensin and Dopamine D2 receptors.
Neurotensin receptor activation triggers D2 receptor desensitization via PKC.
The desensitization process involves key proteins: β-arrestin1 is crucial for NTSR1-mediated D2R desensitization, while dynamin2 is important for agonist-induced but not NT-induced desensitization [2].
The table below consolidates key quantitative findings and experimental conditions from foundational studies.
| Experimental Context | Key Quantitative Results | Experimental Conditions & Model System |
|---|---|---|
| In vivo physiological response [1] | Inhibited NT-induced increase in histaminemia and hematocrit, and decrease in blood pressure. Highest dose showed slight NT-like activity. | Anesthetized rats; intravenous injection/ infusion of [D-Trp¹¹]-NT and NT. |
| D2R Internalization (ELISA) [2] | 10 nM NT induced significant D2S internalization in HEK-293 cells, inhibited by PKC inhibitor chelerythrine (CHE). | HEK-293 cells co-transfected with NTR1 and FLAG-tagged D2R; surface receptor loss measured by anti-FLAG ELISA. |
| D2R Internalization (Immunofluorescence) [2] | 10 nM NT induced D2S internalization comparable to D2R agonist quinpirole (Quin). Co-localization with Rab5 confirmed endocytosis. | HEK-293 cells co-transfected with NTR1, D2S, and Rab5-GFP; confocal microscopy and Manders' coefficient analysis. |
| Electrophysiology in DA Neurons [2] | Overexpression of D2S PKC-mutant abrogated NT's ability to reduce D2R-mediated cell firing inhibition. | Primary cultured mouse dopaminergic neurons; patch-clamp recordings. |
This protocol is used to quantify agonist-induced internalization of surface receptors [2].
This method provides visual confirmation and spatial resolution of receptor trafficking [2].
This functional assay measures the impact of NT on D2 autoreceptor activity [2].
The unique property of [D-Trp¹¹]-NT highlights a strategic approach in GPCR drug discovery.
The table below summarizes the core properties and experimentally observed effects of [D-Trp11]Neurotensin.
| Property / Effect | Description / Outcome |
|---|---|
| Core Modification | Substitution of L-tryptophan with D-tryptophan at position 11 [1] [2]. |
| Primary Advantage | Greatly enhanced stability against degradation by brain peptidases [2]. |
| Key Dopaminergic Effect | Dose-dependent bidirectional modulation of locomotion [3]. |
| Low Dose Effect (30 ng, i.c.v.) | Decrease in locomotor activity [3]. |
| High Dose Effect (750 ng, i.c.v.) | Increase in locomotor activity [3]. |
| Mechanism of High Dose Effect | Increased dopamine turnover in the nucleus accumbens; effect blocked by 6-OHDA lesions or haloperidol [3]. |
| Mechanism of Low Dose Effect | Independent of dopamine transmission [3]. |
| Sensitization | Locomotor sensitization occurs after repeated testing in actimeters [4]. |
For researcher reference, the following table consolidates key quantitative findings and the essential methodologies used to obtain them.
| Study Focus | Key Quantitative Findings | Experimental Protocol Summary |
|---|---|---|
| Peptide Stability | Degradation rate in synaptosomes: 890 pmol/min/mg (NT) vs. 59 pmol/min/mg ([D-Trp11]-NT). In synaptic membranes: 1180 (NT) vs. 12 ([D-Trp11]-NT) [2]. | 1. Preparation: Isolate synaptosomes/synaptic membranes from rat brain. 2. Incubation: Incubate peptides with preparations. 3. Analysis: Use HPLC to quantify peptide degradation over time; characterize fragments via amino acid analysis [2]. |
| Locomotor Activity & DA Dependence | Low dose (30 ng, i.c.v.): hypolocomotion. High dose (750 ng, i.c.v.): hyperlocomotion; increases DA turnover in NAc [3]. | 1. Administration: I.c.v. injection of [D-Trp11]-NT. 2. Locomotion: Assess activity in cages. 3. Lesions: Bilaterally lesion NAc with 6-OHDA. 4. Pharmacology: Pre-treat with GBR 12783, dexamphetamine, or haloperidol [3]. |
| Behavioral Sensitization | Prior repeated experience with actimeter and GBR 12783 (10 mg/kg, i.p., 9 days) induces sensitization to locomotor effect of [D-Trp11]-NT (750 ng, i.c.v.) [4]. | 1. Pre-treatment: Administer GBR 12783 or vehicle for 9 days in actimeter. 2. Withdrawal: 14-day withdrawal. 3. Challenge: Test locomotor response to GBR 12783 (5 mg/kg) or [D-Trp11]-NT (750 ng) [4]. |
The diagram below illustrates the neurobiological logic by which [D-Trp11]Neurotensin is theorized to influence dopamine signaling and produce its observed behavioral effects, based on the cited literature.
The proposed mechanism for [D-Trp11]Neurotensin involves dose-dependent pathways: high doses stimulate dopamine release and D1 receptor signaling to increase locomotion, while low doses may induce long-term depression of D2 receptor signaling to decrease locomotion [3] [5].
A primary and well-characterized effect of centrally administered [D-Trp¹¹]-Neurotensin in rats is a biphasic modulation of locomotor activity. The following diagram illustrates the mechanisms behind this effect.
Mechanism of biphasic locomotor response
The hyperlocomotion induced by a high dose (750 ng, i.c.v.) depends on increased dopamine transmission in the nucleus accumbens. This is supported by key experimental evidence [1]:
Neurotensin receptors are G-protein-coupled receptors (GPCRs). [D-Trp¹¹]-Neurotensin's effects are mediated primarily through the NTS1 receptor subtype, but its activity profile is not straightforward.
| Experimental System | Observed Activity | Functional Outcome |
|---|---|---|
| Guinea Pig Atria | Full Agonist [2] | Mimics effects of native neurotensin |
| Rat Stomach Strips | Full Agonist [2] | Mimics effects of native neurotensin |
| Perfused Rat Heart | Selective Antagonist [2] | Inhibits neurotensin-induced coronary vessel constriction |
This mixed pharmacology makes it a valuable tool for probing receptor-specific functions. Its effects can be blocked by the non-peptide neurotensin receptor antagonist SR 48692 [3].
To help you apply this knowledge in a research setting, here are the methodologies for two critical experiments.
1. Protocol for Locomotor Activity Measurement in Rats This protocol is used to assess the biphasic behavioral effects of the compound [1] [4].
2. Protocol for In Vitro Receptor Activity Assay This method is used to characterize the agonist/antagonist properties in isolated tissues [2].
Based on its unique properties, [D-Trp¹¹]-Neurotensin is a versatile tool in several research areas [2] [5]:
Neurotensin (NT) is an endogenous tridecapeptide first isolated from bovine hypothalamus that functions as both a neurotransmitter in the central nervous system and a local hormone in the periphery, particularly the gastrointestinal tract [1]. Its physiological effects are mediated through three receptor subtypes: NTS₁ and NTS₂, which are G protein-coupled receptors (GPCRs), and NTS₃ (also known as sortilin 1), a single transmembrane domain sorting receptor [1] [2]. The neurotensin system has gained significant research interest due to its involvement in various pathological conditions, including cancer progression, neurological disorders, and pain modulation [1] [3].
[D-Trp¹¹]-Neurotensin is a synthetic analogue of native neurotensin where the L-tyrosine residue at position 11 has been replaced with its D-tryptophan enantiomer [4]. This structural modification confers two significant advantages for experimental applications: greatly enhanced stability against proteolytic degradation compared to the native peptide, and maintained receptor binding affinity [4] [5]. The enhanced stability stems from the resistance of D-amino acids to cleavage by endogenous peptidases, which dramatically extends the peptide's half-life in biological systems and makes it particularly valuable for in vivo studies where prolonged receptor activation is desired [4].
Table 1: Key Properties of [D-Trp¹¹]-Neurotensin
| Property | Description | Experimental Advantage |
|---|---|---|
| Amino Acid Sequence | Same as native NT with D-tryptophan substitution at position 11 | Reduced enzymatic degradation while maintaining biological activity |
| Receptor Selectivity | Binds to NTS₁ with high affinity | Allows specific study of NTS₁-mediated effects |
| Metabolic Stability | Significantly increased half-life compared to native NT | Suitable for longer-term experiments and in vivo studies |
| Structural Conformation | Altered side chain orientation at position 11 | May influence receptor activation profile and signaling bias |
The development of [D-Trp¹¹]-Neurotensin addresses a major limitation of native neurotensin – its rapid degradation by brain and peripheral peptidases – thereby providing researchers with a stable tool compound for investigating neurotensin receptor function in various experimental contexts [4]. These application notes provide detailed methodologies for utilizing this analog in neurotensin receptor research, with protocols suitable for investigating receptor binding, signaling pathways, and functional responses in both in vitro and in vivo settings.
The binding characteristics of [D-Trp¹¹]-Neurotensin to neurotensin receptors have been extensively studied through competitive binding assays. This analog demonstrates high affinity binding to the NTS₁ receptor subtype, which is considered the primary high-affinity receptor for neurotensin [6]. The NTS₁ receptor is a class A GPCR with a sub-nanomolar affinity for native neurotensin and couples primarily to Gαq/11 proteins, though it can also engage other G proteins including Gi/o and Gs in certain cellular contexts [1] [7] [2].
While comprehensive quantitative structure-activity relationship (QSAR) data specifically for [D-Trp¹¹]-Neurotensin is limited in the available literature, studies on similar modified neurotensin analogs provide insight into its expected receptor interaction. The substitution of tyrosine at position 11 with tryptophan represents a conservative modification that maintains the aromatic character at this position, which is known to be important for receptor activation [8]. The D-amino acid substitution primarily affects peptide stability rather than dramatically altering receptor recognition, allowing it to maintain functional activity at NTS₁ receptors [4].
Table 2: Comparative Binding Properties of Neurotensin Analogs
| Compound | Receptor Affinity | Receptor Selectivity | Key Characteristics |
|---|---|---|---|
| Native Neurotensin | High affinity for NTS₁ (Kd ~0.1-0.4 nM) [2] | Also binds NTS₂ with lower affinity (Kd ~2-5 nM) [2] | Rapidly degraded by peptidases; short half-life |
| [D-Trp¹¹]-Neurotensin | Maintains high affinity for NTS₁ | Similar selectivity profile to native NT | Enhanced stability; prolonged effects in biological systems |
| Monoiodo-[Trp¹¹]-neurotensin | Biphasic binding (Kd1 ~0.1 nM, Kd2 ~4.7 nM) [6] | Binds both high and low affinity sites | Radioiodinated version for binding studies |
| Y11tfmF-NT (fluorinated analog) | Reduced affinity for wild-type NTS₁ | Altered binding profile | Useful for NMR studies of receptor conformation |
In functional assays, [D-Trp¹¹]-Neurotensin demonstrates agonist activity at NTS₁ receptors, capable of initiating downstream signaling cascades similar to native neurotensin [5]. The functional effects of NTS₁ activation have been most comprehensively studied in the context of cancer biology, where neurotensin acts as a growth factor in various cancers including pancreatic, prostate, lung, breast, and colon cancer [1]. The analog's enhanced stability makes it particularly useful for experiments requiring sustained receptor activation, such as studies of cell proliferation or long-term signaling pathway modulation.
When working with [D-Trp¹¹]-Neurotensin, researchers should note that its pharmacological profile may differ subtly from native neurotensin in certain systems. For instance, in behavioral studies examining amphetamine-induced hyperactivity in rats, [D-Trp¹¹]-Neurotensin did not produce the same blocking effect as the neuroleptic alpha-flupenthixol, suggesting that its actions may not perfectly mimic all behavioral effects of native neurotensin or that its receptor interactions may be context-dependent [5]. These findings highlight the importance of empirical verification of functional responses when using this analog in new experimental systems.
The activation of NTS₁ receptors by [D-Trp¹¹]-Neurotensin initiates multiple intracellular signaling pathways that mediate diverse cellular responses. The primary signaling cascade involves Gαq/11 coupling, leading to activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1]. These second messengers trigger intracellular calcium mobilization and activation of protein kinase C (PKC) isoforms, respectively [1] [7]. The PKC activation stimulated by NTS/NTSR1 has been demonstrated using broad isotype inhibitors such as Gö6976, which specifically inhibits conventional PKCs α and β₁ [1].
A key downstream pathway activated by NTS₁ is the MAPK/ERK signaling cascade, which can be initiated through multiple mechanisms. NTS₁ activation stimulates MAPK via direct PKC-mediated activation of Raf-1, independently of Ras, or through transactivation of the epidermal growth factor receptor (EGFR) [1]. The mechanism of EGFR transactivation involves metalloproteinase-mediated cleavage of membrane-bound EGFR ligands such as TGF-α, HB-EGF, or amphiregulin, which then activate EGFR in an autocrine/paracrine manner [1]. This cross-talk with EGFR signaling represents an important mechanism for signal amplification and integration of multiple growth stimuli.
Beyond the canonical Gαq/11 signaling, NTS₁ receptors demonstrate promiscuous G protein coupling that contributes to the diversity of cellular responses. Using BRET-based biosensors, researchers have demonstrated that neurotensin receptor activation engages Gαq, Gαi1, GαoA, and Gα13-protein signaling pathways, in addition to recruiting β-arrestins 1 and 2 [7]. The activation of Gi/o proteins creates a connection to Src kinase signaling, which together with the Gq-PLCβ-DAG-PKC-Raf-1 pathway, is required for full ERK1/2 activation [7].
The cellular functional outputs of NTS₁ activation are diverse and cell-type dependent. In cancer cells, neurotensin signaling promotes proliferation, survival, migration, and invasion [1]. These effects are mediated through the combined actions of multiple pathways, including activation of transcription factors such as early growth response gene-1 (Egr-1), Ets family factor ELK1, and AP-1 transcription factor family members [1]. Additionally, neurotensin modulates the activity of small RhoGTPases Rac1, Cdc42, and RhoA, which regulate cytoskeletal dynamics and cell motility, as demonstrated in U373 glioblastoma cells [1]. In neurons, NTS₁ activation influences dopaminergic transmission, while in the periphery it can induce hypotension and regulate gastrointestinal functions [2].
Competitive binding assays using [D-Trp¹¹]-Neurotensin allow researchers to quantify receptor affinity and density in various biological preparations. The following protocol is adapted from established methods for neurotensin receptor binding studies [6] [9]:
Membrane Preparation: Isolate synaptic membranes from rat brain tissue or prepare membranes from cultured cells expressing NTS₁ receptors. Homogenize tissue in 20 volumes of ice-cold 0.32 M sucrose and centrifuge at 1,000 × g for 10 minutes. Collect the supernatant and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) and store at -80°C until use [6].
Radioligand Preparation: Prepare [¹²⁵I]-labeled neurotensin or [¹²⁵I]-[Trp¹¹]-neurotensin as the tracer ligand with specific activity >2000 Ci/mmol. For competition binding experiments, [D-Trp¹¹]-Neurotensin serves as the unlabeled competitor [6] [9].
Binding Reaction: Incubate membrane preparations (50-100 μg protein) with a fixed concentration of radioligand (typically 0.1-0.2 nM) and increasing concentrations of [D-Trp¹¹]-Neurotensin (10⁻¹² to 10⁻⁶ M) in a total volume of 0.5 mL assay buffer. Include tubes for determining total binding (no competitor) and nonspecific binding (with 1 μM unlabeled native neurotensin) [6].
Incubation Conditions: Conduct binding for 30-60 minutes at 25°C to reach equilibrium. Terminate reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethylenimine, followed by three washes with 5 mL ice-cold Tris-HCl buffer (50 mM, pH 7.4) [6].
Data Analysis: Measure filter-bound radioactivity using a gamma counter. Calculate specific binding as total binding minus nonspecific binding. Analyze competition data using nonlinear regression to determine the inhibition constant (Ki) of [D-Trp¹¹]-Neurotensin [6].
Measurement of calcium mobilization provides a functional readout of NTS₁ receptor activation through Gαq/11 signaling:
Cell Preparation: Plate cells expressing NTS₁ receptors (e.g., HT-29, PC3, or CHO-K1 cells stably transfected with NTS₁) on black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight [1] [7].
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to manufacturer's instructions. Incubate with 2-5 μM dye in assay buffer for 45-60 minutes at 37°C, followed by a 30-minute recovery period in dye-free buffer [7].
Agonist Stimulation: Prepare [D-Trp¹¹]-Neurotensin in assay buffer at desired concentrations (typically 10⁻¹¹ to 10⁻⁶ M). Measure baseline fluorescence for 30 seconds before adding the agonist. Record fluorescence changes for at least 3-5 minutes after agonist addition using a fluorescence plate reader or fluorimeter [7].
Data Analysis: Calculate the peak fluorescence response for each concentration and generate concentration-response curves. Normalize responses to the maximal effect of native neurotensin for comparison of efficacy [7].
ERK1/2 phosphorylation serves as a key indicator of downstream signaling pathway activation:
Cell Stimulation: Serum-starve cells for 4-6 hours before experimentation. Treat with [D-Trp¹¹]-Neurotensin at various concentrations (10⁻¹¹ to 10⁻⁶ M) for different time points (typically 5-30 minutes) to establish optimal conditions [1] [7].
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge lysates at 12,000 × g for 10 minutes at 4°C and collect supernatants [7].
Western Blotting: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Probe with phospho-specific ERK1/2 antibodies (Thr202/Tyr204) and corresponding total ERK antibodies for normalization [7].
Pathway Inhibition: To investigate specific pathway contributions, pre-treat cells with inhibitors such as PKC inhibitors (Gö6976, 1 μM), EGFR inhibitors (gefitinib, 10 μM), or Src inhibitors (PP2, 10 μM) for 30-60 minutes before [D-Trp¹¹]-Neurotensin stimulation [1] [7].
Assessment of locomotor activity provides insight into the central nervous system effects of [D-Trp¹¹]-Neurotensin:
Animal Preparation: Use adult male rats (250-300 g) housed under standard conditions with ad libitum access to food and water. Perform all experiments during the light phase of the circadian cycle [5].
Intracerebroventricular (ICV) Administration: Anesthetize rats and implant guide cannulas into the lateral ventricle using standard stereotaxic coordinates. Allow 5-7 days for recovery before experimentation. Dissolve [D-Trp¹¹]-Neurotensin in artificial cerebrospinal fluid and administer via ICV injection in a volume of 2-5 μL [5].
Activity Measurement: Place rats in automated activity monitoring chambers 10-15 minutes after peptide administration. Record both "total" activity counts (all beam breaks) and "conditional" counts (sequential beam breaks requiring movement between locations) for 30-120 minutes [5].
Data Interpretation: Note that [D-Trp¹¹]-Neurotensin may produce different patterns of activity in traditional versus conditional activity measures, potentially inducing circling behavior that complicates interpretation of locomotor effects [5].
The neurotensinergic system has emerged as a significant contributor to cancer progression, making [D-Trp¹¹]-Neurotensin a valuable tool for investigating oncogenic signaling. Research has demonstrated that NTS₁ activation promotes proliferation, survival, and metastasis in various cancers, including pancreatic, prostate, lung, breast, and colon cancer [1]. The enhanced stability of [D-Trp¹¹]-Neurotensin makes it particularly useful for long-term cancer biology experiments examining processes such as anchorage-independent growth, invasion through extracellular matrix, and tumor sphere formation.
In cancer cell lines, NTS₁ activation triggers multiple oncogenic signaling pathways, including the PKC/ERK and AKT pathways, which represent key mechanisms through which neurotensin promotes cancer progression [1]. The ability of neurotensin to transactivate the EGFR creates a cooperative relationship between the neurotensinergic system and established growth factor signaling pathways, potentially contributing to treatment resistance [1]. Using [D-Trp¹¹]-Neurotensin, researchers can model sustained neurotensin receptor activation that may occur in the tumor microenvironment, where both cancer cells and stromal cells can produce neurotensin.
In the central nervous system, neurotensin functions as a neuromodulator that influences dopaminergic transmission, making it relevant to disorders such as schizophrenia and addiction [1] [2]. The stable properties of [D-Trp¹¹]-Neurotensin facilitate studies of neurotensin-dopamine interactions in brain circuits involved in reward, motivation, and cognition. However, researchers should carefully interpret behavioral results, as studies have shown that [D-Trp¹¹]-Neurotensin may not fully replicate all behavioral effects of native neurotensin or traditional neuroleptics [5].
When designing behavioral experiments, researchers should employ multiple measurement approaches, as [D-Trp¹¹]-Neurotensin has been shown to produce different patterns of activity depending on the assessment method. While traditional activity counts may suggest suppression of locomotion, conditional counts that require sequential beam breaks may reveal different behavioral profiles, potentially reflecting stereotypical circling behavior rather than true locomotor suppression [5].
While [D-Trp¹¹]-Neurotensin primarily targets NTS₁ receptors, recent research on neurotensin receptor pharmacology has revealed the potential for developing NTS₂-selective analogs with analgesic properties [3]. The structural modifications in [D-Trp¹¹]-Neurotensin provide a template for understanding how peptide analogs can be engineered for improved stability and receptor selectivity. Recent work has demonstrated that constrained macrocyclic NT(8-13) analogs can achieve high selectivity for NTS₂ over NTS₁, producing potent opioid-independent analgesia without the hypothermia and hypotension associated with NTS₁ activation [3].
While [D-Trp¹¹]-Neurotensin offers significant advantages in terms of stability, researchers should be aware of several limitations. The analog may not perfectly replicate all aspects of native neurotensin signaling, potentially due to subtle differences in receptor conformation or engagement with downstream effectors. Studies using fluorinated neurotensin analogs have revealed that neurotensin binding induces slow-exchanging conformational heterogeneity in NTS₁, which might be differently affected by analog binding [8].
Additionally, while the D-Trp substitution enhances stability, it may influence the bias between signaling pathways engaged by the receptor. Different ligands can stabilize distinct receptor conformations that preferentially activate specific downstream pathways, a phenomenon known as functional selectivity or biased agonism [7] [8]. Researchers should therefore empirically verify that [D-Trp¹¹]-Neurotensin produces the specific signaling and functional responses relevant to their experimental questions.
When using [D-Trp¹¹]-Neurotensin, appropriate control experiments are essential for data interpretation. These should include:
For in vivo studies, researchers should consider the pharmacokinetic profile of [D-Trp¹¹]-Neurotensin, which likely exhibits extended half-life compared to native neurotensin but may still have limited bioavailability following peripheral administration due to poor blood-brain barrier penetration [4] [3]. Direct central administration may be necessary for studying CNS effects.
[D-Trp¹¹]-Neurotensin represents a valuable pharmacological tool for investigating neurotensin receptor function across multiple research contexts. Its enhanced metabolic stability compared to native neurotensin facilitates experiments requiring sustained receptor activation, while maintaining high affinity for NTS₁ receptors. The protocols outlined in this document provide detailed methodologies for utilizing this analog in binding studies, signaling assays, and behavioral experiments, enabling researchers to explore the diverse physiological and pathophysiological roles of the neurotensin system. As research continues to elucidate the complex signaling networks engaged by neurotensin receptors, [D-Trp¹¹]-Neurotensin will remain an important compound in the neuropharmacology toolkit, particularly for understanding NTS₁-mediated processes in cancer, neuroscience, and beyond.
This compound is a synthetic analog of the endogenous tridecapeptide neurotensin (NT), characterized by the substitution of L-tryptophan with D-tryptophan at position 11. This structural modification significantly alters its pharmacological properties, transforming it into a selective antagonist of neurotensin receptors in specific vascular beds while maintaining agonist activity in other tissues. In perfused rat hearts, this compound demonstrates potent inhibition of NT-induced coronary vessel constriction, making it an invaluable research tool for investigating the role of neurotensin in coronary vascular function and cardiovascular pathophysiology [1] [2]. The compound exhibits complex receptor interactions, functioning as a competitive antagonist in coronary vasculature while behaving as a full agonist in guinea pig atria and rat stomach strips, highlighting its tissue-specific pharmacological profile [1]. This unique characteristic enables researchers to dissect neurotensin-mediated pathways across different biological systems.
The coronary vascular effects of this compound are particularly relevant given the established role of neurotensin in cardiovascular regulation. Neurotensin modulates heart rate, myocardial contractility, and vascular tone through interactions with its receptors (NTSR1, NTSR2, and NTSR3/sortilin-1) [3]. Understanding these mechanisms is critical as neurotensin has been implicated in long-term cardiovascular outcomes, with recent evidence suggesting a U-shaped relationship between neurotensin levels and adverse events in female patients with coronary artery disease [3]. These clinical associations underscore the importance of investigating neurotensin pathways using specific tools like this compound to elucidate potential therapeutic targets for cardiovascular disorders.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 73634-68-1 (primary) [2], 75644-95-0 [4] |
| Molecular Formula | C₈₀H₁₂₂N₂₂O₁₉ [1] [2] [4] |
| Molecular Weight | 1695.96 g/mol [1] [2] [4] |
| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1] |
| Purity | ≥95% [4] |
| Solubility | Soluble in water [4] |
The isolated rat heart preparation provides a controlled model for investigating direct coronary vascular effects without systemic influences. The protocol involves the following steps:
Table 2: In Vitro Experimental Parameters for this compound
| Parameter | Specifications | Experimental Conditions |
|---|---|---|
| Effective Concentrations | 0.13-1.1 μM (antagonist) [1], 2-110 μM (agonist) [1] | Perfused rat heart |
| Preparation Type | Langendorff isolated heart preparation | Constant pressure perfusion (80-100 mmHg) |
| Temperature | 37°C maintained throughout experiment | Krebs-Henseleit buffer, pH 7.4 |
| Neurotensin-Induced Constriction | Inhibition by this compound in antagonist mode | Pre-incubation 5-10 minutes before NT challenge |
| Agonist Activity | Exhibits NT-like activity at higher concentrations [1] | 2-110 μM in perfused rat hearts |
The in vivo protocol enables assessment of this compound effects in intact physiological systems:
Table 3: In Vivo Hemodynamic Effects of this compound
| Parameter | Effect | Dose Range | Experimental Model |
|---|---|---|---|
| Hypotensive Activity | Dose-dependent decrease in blood pressure | 50-500 nmol/kg, i.v. [1] | Pentobarbital-anesthetized rats |
| Potency (ED₂₅) | 122 nmol/kg [1] | Intravenous administration | Anesthetized rat model |
| Heart Rate Effects | Variable effects depending on baseline sympathetic tone | 50-500 nmol/kg, i.v. | Pentobarbital-anesthetized rats |
| Neurotensin Inhibition | Inhibits NT-induced hypotension [1] | Pre-treatment before NT challenge | Competitive antagonism in vivo |
The cardiovascular effects of this compound involve complex interactions with neurotensin receptors and downstream signaling pathways. Neurotensin receptors belong to the G-protein coupled receptor family (NTSR1 and NTSR2), with NTSR3 representing a non-G-protein coupled receptor (sortilin-1) [3]. In coronary vasculature, this compound acts as a competitive antagonist at these receptors, preventing neurotensin-induced constriction.
The following diagram illustrates the proposed signaling pathways and experimental workflows for studying this compound in coronary vessel constriction:
Diagram 1: Signaling Pathways and Mechanism of Action of this compound in Coronary Vessels
The diagram above illustrates the competitive antagonism of this compound at neurotensin receptors, preventing neurotensin-induced coronary constriction. This mechanism underlies its protective effect against neurotensin-mediated reduction in coronary flow.
The vascular effects of neurotensin and its analogs may also involve interaction with other regulatory systems. Recent evidence suggests that neurotensin levels show a U-shaped relationship with adverse cardiovascular outcomes in certain populations, particularly in female patients with coronary artery disease [3]. This complex relationship suggests that both deficient and excessive neurotensin signaling may disrupt cardiovascular homeostasis, highlighting the importance of balanced neurotensin pathway activity.
Neurotensin (NT) is an endogenous neuropeptide that exerts profound effects on the central nervous system, including modulation of dopamine pathways, thermoregulation, and nociception. However, the native peptide has limited therapeutic potential due to its rapid enzymatic degradation in biological systems. The synthetic analog [D-Trp¹¹]-Neurotensin (referred to herein as [D-Trp¹¹]-NT) addresses this limitation through a single amino acid substitution at position 11, where the native tyrosine residue is replaced with its D-tryptophan enantiomer. This structural modification confers significantly enhanced stability against peptidase degradation while maintaining potent receptor binding affinity, particularly in rat models. [1] [2]
These application notes provide researchers and drug development professionals with comprehensive protocols and data for characterizing the dose-response relationship of [D-Trp¹¹]-NT in rat models. The information contained herein synthesizes empirical findings from multiple peer-reviewed studies, with particular emphasis on the peptide's unique pharmacological profile, including its dissociated tolerance development between hypothermic and analgesic effects and its differential receptor interactions across species. The standardized methodologies described will facilitate the systematic investigation of neurotensinergic systems and accelerate the development of novel neurotensin-based therapeutics for neurological and psychiatric disorders. [3] [4] [2]
Table 1: Comparative Stability of Neurotensin and [D-Trp¹¹]-NT in Rat Brain Preparations
| Preparation Type | Degradation Rate (pmol/min/mg protein) | Relative Stability | Primary Cleavage Sites | |----------------------|---------------------------------------------|------------------------|----------------------------| | | Native NT | [D-Trp¹¹]-NT | Factor | Native NT | [D-Trp¹¹]-NT | | Synaptosomes | 890 | 59 | 15.1× | Arg⁸-Arg⁹ | Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ | | Synaptic Membranes | 1180 | 12 | 98.3× | Arg⁸-Arg⁹ | Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ | | Purified Endopeptidase | 27.2 | 0.76 | 35.8× | Arg⁸-Arg⁹ | Not determined |
The stability data demonstrate that [D-Trp¹¹]-NT exhibits dramatically reduced degradation rates across all tested biological preparations compared to native neurotensin. This enhanced stability profile is particularly evident in synaptic membranes, where the analog degrades nearly 100 times more slowly than the native peptide. The shift in primary cleavage sites indicates that the D-tryptophan substitution at position 11 fundamentally alters the enzyme-substrate interaction, rendering the analog resistant to endopeptidases that typically cleave native neurotensin at the Arg⁸-Arg⁹ bond. [1]
Table 2: Dose-Response Parameters for [D-Trp¹¹]-NT in Rat Models
| Assay Type | Administration Route | Effective Dose | Biological Response | Tolerance Development |
|---|---|---|---|---|
| Thermoregulation | ICV infusion (75 ng/h) | Test dose: 75 ng | Nonsignificant decrease in body temperature | Complete tolerance by day 10 |
| Analgesia | ICV infusion (75 ng/h) | Sustained effect | Sustained analgesic response in plantar test | No tolerance after 10 days |
| Locomotor Activity | Acute ICV injection | 750 ng | Sensitization in pre-exposed animals | Context-dependent sensitization |
| Receptor Binding | In vitro competition | Comparable to NT | Full inhibition of [³H]NT binding in rat brain | Not applicable |
| Ileum Contraction | Organ bath | Equipotent to NT | Inhibition of contractility | Not applicable |
The dose-response data reveal a remarkable dissociation in tolerance development between different physiological effects of [D-Trp¹¹]-NT. While continuous infusion leads to complete tolerance to the hypothermic effects within 10 days, the analgesic response remains fully preserved over the same period. This pharmacological selectivity suggests that [D-Trp¹¹]-NT engages distinct signaling pathways or receptor populations for its different effects, with potentially significant implications for therapeutic development. The analog demonstrates equivalent potency to native neurotensin in both receptor binding and peripheral bioassays in rat models, confirming its status as a fully functional agonist at rat neurotensin receptors. [3] [2]
Tissue Preparation: Decapitate adult Sprague-Dawley rats (200-250g) and rapidly remove whole brains. Homogenize cerebral cortical tissue in 10 volumes of ice-cold 0.32M sucrose using a Teflon-glass homogenizer (12 up-and-down strokes at 800 rpm). Centrifuge the homogenate at 1,000 × g for 10 minutes to remove nuclei and cellular debris. [1]
Synaptosome Isolation: Collect the supernatant and centrifuge at 12,000 × g for 20 minutes. The resulting pellet (P₂ fraction) contains synaptosomes. Resuspend in appropriate incubation buffer (e.g., 50mM Tris-HCl, pH 7.4, containing 120mM NaCl and 5mM KCl). Determine protein concentration using the Bradford method and adjust to 2-4 mg/mL for degradation assays. [1]
Synaptic Membrane Preparation: Lyse the synaptosomal fraction by hypo-osmotic shock in 5mM Tris-HCl (pH 7.4) followed by freeze-thaw cycling. Centrifuge at 35,000 × g for 30 minutes. Wash the pellet twice and resuspend in incubation buffer at a final protein concentration of 2-4 mg/mL. [1]
Incubation Conditions: Incubate synaptic preparations (0.5-1.0 mg protein/mL) with [D-Trp¹¹]-NT or native neurotensin (typically 10-100μM) in appropriate buffer at 37°C with gentle agitation. Remove aliquots at predetermined time points (0, 5, 15, 30, 60, 120 minutes) and immediately terminate degradation by immersion in boiling water for 5 minutes or by adding 1% trifluoroacetic acid (TFA). [1]
Peptide Quantification: Clarify samples by centrifugation at 10,000 × g for 10 minutes. Analyze supernatants using reversed-phase high-performance liquid chromatography (HPLC) with a C₁₈ column and a linear gradient of 10-40% acetonitrile in 0.1% TFA over 30 minutes. Monitor elution at 215nm or 280nm. Quantify intact peptide by peak area integration relative to external standards. [1]
Degradation Kinetics: Calculate degradation rates from the linear portion of the time course (typically first 30 minutes). Express results as pmol of peptide degraded per minute per mg of protein. Identify cleavage fragments by collecting HPLC peaks for amino acid analysis or mass spectrometry. [1]
Surgical Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and place in a stereotaxic frame. Shave the scalp, make a midline incision, and expose the skull. Identify bregma and lambda to ensure a level skull position. [3]
ICV Cannulation: Implant a guide cannula (22-gauge) above the lateral cerebral ventricle using the following coordinates relative to bregma: -0.8 mm AP, ±1.5 mm ML, -2.0 mm DV. Secure the cannula to the skull with jeweler's screws and dental acrylic. Allow 5-7 days for surgical recovery before initiating experiments. [3]
Minipump Preparation: Load osmotic minipumps (e.g., Alzet model 2002 for 14-day delivery) with [D-Trp¹¹]-NT solution (concentration calculated to deliver 75 ng/h) or vehicle according to manufacturer instructions. Pre-condition pumps in sterile saline at 37°C for 4-6 hours before implantation to ensure immediate onset of delivery. [3]
Body Temperature Measurement: Measure core body temperature using a rectal probe connected to a digital thermometer. Record baseline temperatures before pump implantation and at consistent times daily throughout the infusion period. Perform measurements in a temperature-controlled environment (22±1°C) with minimal disturbance to the animals. [3]
Nociceptive Testing: Assess analgesia using the plantar test (Hargreaves' method). Place rats in clear plexiglass chambers on an elevated glass plate. Allow 30 minutes for acclimation before testing. Direct a radiant heat source to the mid-plantar surface of the hind paw and measure paw withdrawal latency. Perform three trials per paw with at least 5-minute intervals between tests. Calculate the mean withdrawal latency for each time point. [3]
Test Dose Challenge: On day 10 of continuous infusion, administer a test dose of [D-Trp¹¹]-NT (75 ng in 5μL artificial CSF) via ICV injection to animals receiving both active compound and vehicle. Measure temperature and nociceptive responses before and at 15, 30, 60, and 120 minutes post-injection to assess tolerance development. [3]
Apparatus Habituation: Prior to any drug administration, habituate rats to the locomotor activity chambers (e.g., actimeter cages) for 60-120 minutes to establish baseline activity levels and reduce novelty-induced exploration. Use a dimly lit, sound-attenuated testing room with consistent environmental conditions across all sessions. [4]
Sensitization Induction: Administer dopamine uptake inhibitor GBR12783 (10 mg/kg, i.p.) or vehicle once daily for 9 consecutive days. Immediately place rats in activity chambers following injection and record horizontal locomotor activity for 60-120 minutes using automated photo-beam breaks or video tracking systems. Clean apparatus thoroughly between animals to remove odor cues. [4]
[D-Trp¹¹]-NT Challenge Test: Following a 14-day drug-free period after the last GBR12783 injection, challenge animals with [D-Trp¹¹]-NT (750 ng, i.c.v.) or saline. Measure locomotor activity for 60-120 minutes post-injection. Include appropriate control groups (vehicle-pretreated animals challenged with [D-Trp¹¹]-NT) to distinguish specific sensitization effects. [4]
The following diagram illustrates the enhanced metabolic stability of [D-Trp¹¹]-NT compared to native neurotensin, highlighting the key degradation sites and relative resistance to brain peptidases:
Figure 1: Metabolic Stability Comparison Between Native Neurotensin and [D-Trp¹¹]-NT Analog
This visualization illustrates how the strategic D-amino acid substitution at position 11 alters the proteolytic cleavage pattern of neurotensin, conferring dramatically increased stability against rat brain peptidases. The structural modification shifts degradation from the primary Arg⁸-Arg⁹ cleavage site to secondary sites, resulting in a 98-fold enhancement of stability in synaptic membrane preparations. [1]
The following diagram outlines the comprehensive experimental workflow for assessing differential tolerance development to the hypothermic and analgesic effects of [D-Trp¹¹]-NT during semichronic infusion:
Figure 2: Experimental Workflow for Assessing Differential Tolerance to [D-Trp¹¹]-NT Effects
This workflow demonstrates the systematic approach for evaluating the paradoxical tolerance development observed with [D-Trp¹¹]-NT, where continuous administration leads to complete tolerance to hypothermic effects while preserving analgesic efficacy. The methodology highlights the importance of parallel assessment of multiple physiological endpoints and the use of test dose challenges to characterize receptor adaptation patterns. [3]
The comprehensive characterization of [D-Trp¹¹]-NT presented in these application notes reveals several fundamental insights into neurotensin receptor pharmacology with significant implications for neuroscience research and therapeutic development. The differential tolerance development between hypothermic and analgesic effects suggests that these responses are mediated through distinct receptor populations or signaling pathways. This dissociation is particularly valuable for designing novel analgesics that might avoid the tolerance issues commonly associated with chronic opioid use. [3]
The species-specific receptor interactions of [D-Trp¹¹]-NT highlight the critical importance of appropriate model selection in neurotensin research. While the analog demonstrates equal potency to native neurotensin in rat models, its significantly reduced activity in guinea-pig systems indicates substantial species variations in neurotensin receptor structure or function. This finding underscores the necessity of preliminary species compatibility testing when extending neurotensin research to novel animal models and has important implications for the translational potential of neurotensin-based therapeutics. [2]
The behavioral sensitization effects observed with [D-Trp¹¹]-NT in combination with dopaminergic agents position this analog as a valuable tool for investigating the neurobiology of addiction and psychiatric disorders. The ability of neurotensin receptor antagonists to block amphetamine-induced sensitization without affecting acute responses suggests that endogenous neurotensin systems play a specific role in neuroadaptation rather than initial drug responses. This selective modulation makes neurotensin signaling a promising target for interventions aimed at preventing maladaptive plasticity in substance use disorders. [4]
[D-Trp¹¹]-Neurotensin is a structurally modified analog of the endogenous tridecapeptide neurotensin that demonstrates significantly enhanced metabolic stability while largely preserving the pharmacological activity of the native peptide. This analog incorporates a D-tryptophan substitution at position 11, which confers substantial resistance to degradation by brain peptidases compared to the native neurotensin peptide. Research applications of this compound primarily focus on investigating the complex interactions between neurotensinergic and dopaminergic systems in the brain, particularly through targeted intracerebral administration. The peptide has become an invaluable research tool for studying mesolimbic and nigrostriatal dopamine function, locomotor behavior modulation, and potential therapeutic applications for central nervous system disorders. These application notes provide comprehensive protocols and methodological considerations for researchers utilizing this compound in neuroscience investigations, with particular emphasis on dose-response relationships, administration techniques, and functional outcomes across different experimental paradigms.
The fundamental advantage of [D-Trp¹¹]-Neurotensin over the native peptide lies in its greatly enhanced stability in biological environments, which extends its half-life and duration of action in experimental settings. Comparative studies demonstrate that the D-tryptophan substitution at position 11 confers remarkable resistance to degradation by synaptic peptidases, making it particularly suitable for prolonged experiments where metabolic stability is essential.
Table 1: Stability Parameters of [D-Trp¹¹]-Neurotensin Compared to Native Neurotensin
| Parameter | Native Neurotensin | [D-Trp¹¹]-Neurotensin | Experimental Conditions |
|---|---|---|---|
| Degradation Rate in Synaptosomes | 890 pmol/min/mg protein | 59 pmol/min/mg protein | Rat brain synaptosomal fractions [1] |
| Degradation Rate in Synaptic Membranes | 1180 pmol/min/mg protein | 12 pmol/min/mg protein | Rat brain synaptic membranes [1] |
| Degradation by Purified Endopeptidase | 27.2 pmol/min/μL | 0.76 pmol/min/μL | Purified rat brain endopeptidase [1] |
| Primary Cleavage Sites | Arg⁸-Arg⁹, Tyr³-Glu⁴, Glu⁴-Asn⁵ | Tyr³-Glu⁴, Glu⁴-Asn⁵, Asn⁵-Lys⁶ | Synaptic peptidases [1] |
The metabolic stability of [D-Trp¹¹]-Neurotensin fundamentally underlies its research utility. Degradation studies reveal that while native neurotensin is rapidly cleaved at multiple sites (particularly the Arg⁸-Arg⁹ bond by endopeptidases), the D-Trp¹¹ modification significantly impedes this proteolysis, resulting in approximately 15-100-fold reduction in degradation rates across different enzymatic preparations [1]. The primary degradation fragments formed from [D-Trp¹¹]-Neurotensin include the 1-3, 1-4, and 6-13 fragments, indicating that cleavage occurs mainly at the Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds [1]. This altered degradation profile contributes to the prolonged biological activity observed in both in vitro and in vivo experimental settings.
[D-Trp¹¹]-Neurotensin functions primarily as a biologically active analog that mimics the effects of native neurotensin at neurotensin receptors, with particular activity at NTS1 and potentially NTS2 receptor subtypes. The compound exhibits a complex pharmacological profile that includes both agonist activity and potential receptor desensitization mechanisms, depending on the experimental context and dosage employed.
Diagram 1: Signaling pathways and physiological effects of [D-Trp¹¹]-Neurotensin. The peptide binds to both NTS1 and NTS2 receptors, with primary effects on dopamine release in the mesolimbic system. Note that [D-Trp¹¹]-Neurotensin may produce receptor desensitization at higher doses rather than acting as a true pharmacological antagonist [2].
The dopaminergic effects of [D-Trp¹¹]-Neurotensin represent its most characterized mechanism, with demonstrated modulation of both mesolimbic and nigrostriatal pathways. When administered intracerebrally, the compound exhibits region-specific actions, potently influencing dopamine function in the nucleus accumbens while having limited effects on striatal dopamine systems [3]. This selective action correlates with the known distribution of high-affinity neurotensin binding sites in the rat brain and supports the functional importance of neurotensin-dopamine interactions in the mesolimbic pathway. Research demonstrates that application of [D-Trp¹¹]-Neurotensin to the ventral tegmental area stimulates DOPAC (a dopamine metabolite) production in the ipsilateral nucleus accumbens, while application to the substantia nigra does not significantly affect striatal DOPAC levels [3]. This regional selectivity makes it a valuable research tool for investigating mesolimbic dopamine function specifically without concurrent nigrostriatal involvement.
[D-Trp¹¹]-Neurotensin serves as a potent pharmacological tool for investigating the modulation of mesolimbic dopamine systems, with well-characterized effects on both neurochemistry and associated behaviors. The analog has been demonstrated to potently mimic the effects of native neurotensin in various experimental paradigms while offering the advantage of prolonged activity due to its metabolic stability.
Dopamine Metabolism Modulation: Intracerebral application of [D-Trp¹¹]-Neurotensin to the ventral tegmental area produces a significant increase in DOPAC production in the ipsilateral nucleus accumbens, reflecting enhanced dopamine metabolism in this mesolimbic pathway [3]. This effect is specific to the mesolimbic system, as application to the substantia nigra does not significantly alter striatal DOPAC levels. The magnitude of this effect is comparable to that produced by native neurotensin, confirming the analog's efficacy as a neurotensin receptor agonist in this pathway.
Behavioral Correlates of Dopamine Function: The dopamine-modulating effects of [D-Trp¹¹]-Neurotensin translate to functionally significant behavioral changes. Bilateral application to the nucleus accumbens inhibits hyperactivity induced by the dopamine agonist n,N-propylnorapomorphine, mimicking the effect of the neuroleptic haloperidol [3]. However, unlike typical neuroleptics, bilateral intrastriatal application does not reduce apomorphine-induced stereotyped behavior, further underscoring the selective action on mesolimbic rather than nigrostriatal dopamine systems.
The effects of [D-Trp¹¹]-Neurotensin on locomotor activity demonstrate a complex biphasic pattern that is dose-dependent and involves interplay with dopaminergic systems:
Biphasic Dose-Response: Central administration of [D-Trp¹¹]-Neurotensin produces bidirectional effects on locomotion, with lower doses (below 60 ng) producing hypokinetic effects and higher doses eliciting hyperkinetic activity [4]. This biphasic pattern mirrors the effects observed when native neurotensin is administered in combination with the enkephalinase inhibitor thiorphan, suggesting that the stabilized analog effectively produces the full spectrum of neurotensin's locomotor effects.
Dopamine Antagonism Sensitivity: The hyperkinetic effects induced by higher doses of [D-Trp¹¹]-Neurotensin are effectively antagonized by the dopamine receptor antagonist haloperidol at a dose of 50 μg/kg [4]. This finding indicates that the locomotor stimulation produced by the analog requires intact dopamine transmission, consistent with known interactions between neurotensin and dopamine systems in regulating motor activity.
While the primary research applications of [D-Trp¹¹]-Neurotensin have focused on dopamine modulation, recent developments in neurotensin analog design highlight the therapeutic potential of modified neurotensin peptides for pain management:
NTS2-Selective Analogs: The CR-01-64 analog, which incorporates similar structural constraints including a Trp¹¹ residue, demonstrates potent analgesic effects in acute, tonic, and chronic inflammatory pain models without producing the hypothermia and ileum relaxation associated with NTS1 activation [5]. This research direction suggests potential future applications for [D-Trp¹¹]-Neurotensin analogs in pain research.
Opioid-Independent Analgesia: NTS2-preferring analogs such as CR-01-64 produce potent antinociceptive effects that do not rely on opioid receptor activation and can potentiate morphine-induced analgesia when co-administered [5]. These findings support the investigation of neurotensin-based approaches as potential alternatives to opioid analgesics.
Purpose: To administer [D-Trp¹¹]-Neurotensin directly to specific brain regions for localized pharmacological effects while minimizing peripheral side effects.
Materials and Equipment:
Procedure:
Peptide Preparation: Prepare fresh [D-Trp¹¹]-Neurotensin solutions in sterile aCSF or physiological saline. For most applications, concentrations ranging from 0.1-10 μg/μL are appropriate. Aliquot and store unused portions at -20°C to maintain stability.
Stereotaxic Surgery: Anesthetize the animal and secure in the stereotaxic apparatus. According to target region coordinates:
Microinjection Procedure: Using the microinjection system, administer 0.5-2.0 μL per side over 1-2 minutes. Allow the injector to remain in place for an additional 1-2 minutes post-injection to prevent backflow along the injection track.
Post-operative Care: Monitor animals until fully recovered from anesthesia before returning to home cages or beginning behavioral testing.
Purpose: To measure extracellular dopamine levels in specific brain regions following [D-Trp¹¹]-Neurotensin administration.
Materials and Equipment:
Procedure:
Surgical Preparation: Implant guide cannulae directed toward target regions (striatum or nucleus accumbens) using stereotaxic surgery under anesthesia.
Microdialysis Protocol: 24-48 hours post-surgery, insert microdialysis probes and perfuse with Ringer's solution at 1.0-2.0 μL/min. Begin sample collection after a 1-2 hour equilibration period.
Peptide Administration and Sample Collection:
Sample Analysis: Analyze dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection.
Purpose: To quantify the effects of [D-Trp¹¹]-Neurotensin on spontaneous and drug-induced locomotor activity.
Materials and Equipment:
Procedure:
Habituation: Allow animals to habituate to testing chambers for 30-60 minutes before peptide administration.
Peptide Administration: Administer [D-Trp¹¹]-Neurotensin via predetermined route (intracerebroventricular, site-specific intracerebral, or systemic).
Activity Recording: Record locomotor activity for 60-180 minutes post-administration, depending on experimental design.
Data Analysis: Analyze total distance traveled, vertical activity (rearing), and stereotypy counts using appropriate software. Compare treatment groups to appropriate controls.
Table 2: Summary of Neurochemical and Behavioral Effects of Intracerebrally Administered [D-Trp¹¹]-Neurotensin
| Target Brain Region | Administration Route | Dose Range | Primary Effects | Experimental Notes |
|---|---|---|---|---|
| Ventral Tegmental Area | Direct microinjection | 0.5-2.0 μg/side | ↑ DOPAC in nucleus accumbens [3] | Mesolimbic-specific effect, no significant striatal change |
| Nucleus Accumbens | Bilateral application | 1-5 μg/side | Inhibition of dopamine agonist-induced hyperactivity [3] | Similar to haloperidol effect |
| Striatum | Bilateral application | 1-5 μg/side | No reduction in apomorphine-induced stereotypy [3] | Contrasts with typical neuroleptics |
| Intracerebroventricular | ICV injection | 30-300 ng/rat | Biphasic locomotor effects [4] | Low doses: hypokinetic; High doses: hyperkinetic |
Appropriate statistical analysis is crucial for interpreting the complex effects of [D-Trp¹¹]-Neurotensin across different experimental paradigms:
Dose-Response Relationships: Given the biphasic nature of many neurotensin-mediated effects, employ regression-based analyses rather than simple group comparisons to fully characterize dose-response curves. Nonlinear models often provide the best fit for these complex relationships.
Time-Course Analyses: For microdialysis and behavioral time-course data, use repeated measures ANOVA followed by appropriate post-hoc tests at individual time points. Given the extended duration of action of [D-Trp¹¹]-Neurotensin compared to the native peptide, ensure sufficient sampling across the entire activity period.
Region-Specific Effects: When comparing effects across multiple brain regions, apply multivariate approaches to account for correlated measures, followed by univariate tests with appropriate correction for multiple comparisons.
Stability Considerations: The enhanced metabolic stability of [D-Trp¹¹]-Neurotensin compared to native neurotensin may result in prolonged duration of action and potentially different temporal profiles of effect. Interpret findings with this pharmacological property in mind.
Receptor Desensitization: At higher concentrations, [D-Trp¹¹]-Neurotensin may produce receptor desensitization rather than true pharmacological antagonism [2]. Consider this mechanism when interpreting inhibitory effects, particularly following pre-treatment or with higher dose regimens.
Regional Specificity: The mesolimbic selectivity of many [D-Trp¹¹]-Neurotensin effects should inform interpretation, as negative findings in striatal paradigms may reflect genuine regional differences rather than overall lack of efficacy.
Animal Welfare Considerations:
Experimental Design Ethics:
Common Technical Issues:
Experimental Optimization:
[D-Trp¹¹]-Neurotensin represents a valuable research tool for investigating neurotensin receptor function and its interactions with dopamine systems in the brain. Its enhanced metabolic stability compared to native neurotensin provides significant practical advantages for experimental applications while largely preserving the pharmacological activity of the endogenous peptide. The well-characterized regional specificity of its effects on mesolimbic versus nigrostriatal dopamine systems makes it particularly useful for studies targeting specific neural pathways. These application notes provide comprehensive protocols to support researchers in implementing this tool in their investigations of central nervous system function and dysfunction.
Neurotensin (NT) is a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) that exerts potent hypotensive effects through systemic administration, alongside other biological activities including histamine release, hematocrit alterations, and analgesia. These diverse effects are mediated through interactions with two primary G protein-coupled receptor subtypes: NTS1 and NTS2. The cardiovascular effects of neurotensin, particularly hypotension, present both therapeutic interest and potential clinical limitations, necessitating the development of targeted pharmacological agents to modulate these responses. The C-terminal segment of neurotensin (NT(8-13)) constitutes the active receptor binding domain, with Tyr¹¹ playing a critical role in receptor activation and signaling [1].
[D-Trp¹¹]-Neurotensin represents a structurally modified analog in which the L-tyrosine residue at position 11 has been replaced with D-tryptophan. This stereochemical modification fundamentally alters the compound's pharmacological properties, transforming it from a full agonist into a receptor antagonist with particular efficacy against neurotensin-induced hypotension. Early characterization studies demonstrated that this analog exhibits a unique pharmacological profile, functioning as a competitive antagonist in certain vascular beds while retaining agonist activity in others, suggesting potential receptor subtype selectivity or tissue-specific functional selectivity [2] [3]. These properties make [D-Trp¹¹]-Neurotensin an invaluable research tool for delineating neurotensin-mediated cardiovascular responses and developing potential therapeutic interventions.
The structural modification in [D-Trp¹¹]-Neurotensin significantly impacts its receptor interaction profile. While comprehensive binding affinity data (Ki values) for [D-Trp¹¹]-Neurotensin at NTS1 and NTS2 receptors are not fully characterized in the available literature, its functional effects provide insight into its receptor interactions. The analog demonstrates differential activity across various tissue preparations, functioning as an antagonist in coronary vessels and against hypotension while exhibiting agonist properties in other systems. This functional selectivity suggests that the D-Trp¹¹ substitution may alter receptor conformation and signaling in a tissue-dependent manner, potentially through biased signaling mechanisms or receptor subtype preferences [2] [3].
Comparative studies with newer analogs provide context for understanding [D-Trp¹¹]-Neurotensin's receptor interactions. The constrained NTS2-selective analog CR-01-64, which incorporates a Trp¹¹ residue (in L-configuration) within a macrocyclic structure, exhibits high binding affinity for NTS2 (Ki = 7.0 nM) with exceptional selectivity (>125-fold over NTS1) [4]. This demonstrates the critical importance of residue 11 in receptor subtype recognition, though the D-configuration in [D-Trp¹¹]-Neurotensin likely alters its selectivity profile compared to CR-01-64.
Table 1: Functional Properties of [D-Trp¹¹]-Neurotensin Across Experimental Systems
| Tissue/Biological System | Functional Activity | Potency Range | Key Findings |
|---|---|---|---|
| Coronary Vessels (Rat Heart) | Competitive Antagonist | 0.13-1.1 μM | Selective inhibition of NT-induced vasoconstriction |
| Hypotensive Response (Rat) | Dose-dependent Inhibitor | 50-500 nmol/kg | ED~25~ = 122 nmol/kg for hypotensive activity |
| Rat Stomach Strips | Full Agonist | Not determined | Markedly reduced affinity versus NT |
| Guinea Pig Atria | Full Agonist | Not determined | No antagonism observed |
| Plasma Stability | Improved vs. native NT | Not quantified | Enhanced resistance to proteolytic degradation |
The tissue-dependent functionality of [D-Trp¹¹]-Neurotensin represents one of its most pharmacologically intriguing characteristics. In perfused rat hearts, [D-Trp¹¹]-Neurotensin acts as a selective antagonist of neurotensin-induced coronary vessel constriction at concentrations between 0.13-1.1 μM, with higher concentrations (2-110 μM) exhibiting intrinsic NT-like activity [2] [3]. This biphasic activity profile suggests the potential for partial agonist effects or receptor reserve differences across tissues.
In contrast to its antagonistic properties in coronary vessels, [D-Trp¹¹]-Neurotensin functions as a full agonist in rat stomach strips and guinea pig atria, albeit with markedly reduced affinity compared to native neurotensin [3]. This demonstrates that the structural requirements for receptor activation differ across tissues, potentially reflecting distinct receptor subtypes or differential signaling pathway coupling. The analog inhibits neurotensin-induced hypotension in rats with an ED₂₅ of 122 nmol/kg for its own hypotensive activity, while simultaneously antagonizing the hypotensive effects of exogenous neurotensin [1] [5].
To evaluate the efficacy of [D-Trp¹¹]-Neurotensin in inhibiting neurotensin-induced hypotension in an anesthetized rat model.
Animal Preparation:
Baseline Measurements:
Experimental Protocol:
Data Analysis:
To assess the antagonistic properties of [D-Trp¹¹]-Neurotensin against neurotensin-induced coronary vasoconstriction in perfused rat hearts.
Heart Preparation:
Concentration-Response Curves:
Data Analysis:
The inhibitory effects of [D-Trp¹¹]-Neurotensin on neurotensin-induced hypotension involve complex pharmacological mechanisms at both molecular and physiological levels. At the molecular level, the D-Trp substitution at position 11 appears to interfere with normal receptor activation processes, potentially by stabilizing receptor conformations that preclude efficient G-protein coupling in cardiovascular tissues. This is consistent with research demonstrating that Tyr¹¹ is critically involved in the process of neurotensin receptor activation, as its modification produces compounds with antagonistic properties [1]. The differential activity of [D-Trp¹¹]-Neurotensin across tissues may reflect tissue-specific receptor subtypes or differences in receptor-effector coupling mechanisms.
At the physiological level, [D-Trp¹¹]-Neurotensin appears to modulate compensatory cardiovascular responses. Research indicates that the analog inhibits neurotensin-induced changes in histaminemia and hematocrit in addition to its effects on blood pressure [5]. Some evidence suggests that its inhibitory action may involve receptor desensitization mechanisms rather than purely competitive antagonism, as pre-treatment with sub-stimulatory doses of native neurotensin can similarly inhibit subsequent neurotensin responses [5]. This phenomenon may involve receptor internalization or downstream signaling pathway modulation.
Figure 1: Mechanism of [D-Trp¹¹]-Neurotensin Inhibition of Neurotensin-Induced Hypotension
Figure 1: Proposed mechanism of [D-Trp¹¹]-Neurotensin inhibition of neurotensin-induced hypotension. [D-Trp¹¹]-Neurotensin competitively binds to NTS1 and potentially NTS2 receptors, preventing native neurotensin from activating downstream signaling pathways that lead to hypotension. The D-Trp¹¹ modification alters receptor interaction, resulting in functional antagonism.
The cardiovascular effects of neurotensin involve complex interactions between direct vascular actions and neurohormonal responses. Research indicates that neurotensin-induced hypotension involves both direct vasodilation and histamine-mediated effects, with [D-Trp¹¹]-Neurotensin capable of inhibiting both components [5]. The analog's efficacy in different vascular beds varies significantly, demonstrating tissue-specific antagonism that may reflect heterogeneous neurotensin receptor populations or differential receptor coupling efficiency across tissues.
Figure 2: Experimental Workflow for Assessing Anti-Hypotensive Efficacy
Figure 2: Experimental workflow for evaluating the anti-hypotensive efficacy of [D-Trp¹¹]-Neurotensin in anesthetized rats. The protocol involves surgical preparation, baseline cardiovascular measurements, neurotensin challenge to establish hypotensive response, pre-treatment with [D-Trp¹¹]-Neurotensin, and subsequent neurotensin challenge to assess inhibition.
[D-Trp¹¹]-Neurotensin serves as a valuable pharmacological tool for several research applications:
For in vivo studies, [D-Trp¹¹]-Neurotensin should be freshly prepared in sterile saline or an appropriate vehicle solution. The compound is soluble in aqueous solutions, though may require brief sonication or mild heating to facilitate complete dissolution. For in vitro applications, stock solutions can be prepared in distilled water and stored at -20°C for limited periods, with avoidance of repeated freeze-thaw cycles.
Table 2: Dosing Guidelines for [D-Trp¹¹]-Neurotensin in Experimental Models
| Experimental Model | Dosing Range | Administration | Key Considerations |
|---|---|---|---|
| In Vivo Hypotension | 50-500 nmol/kg | Intravenous | Dose-dependent inhibition; ED~25~ = 122 nmol/kg |
| Isolated Heart | 0.13-1.1 μM (antagonism) | Perfusion buffer | Selective blockade without intrinsic activity |
| Receptor Binding | Not determined | In vitro incubation | Tissue-specific functional responses observed |
| Stability Assessment | Variable | Plasma incubation | Enhanced stability vs. native NT (t~1/2~ > 24h for analogs) |
The dosing strategy for [D-Trp¹¹]-Neurotensin should be tailored to the specific experimental objectives. For antagonism of neurotensin-induced hypotension, pre-treatment intervals of 2-5 minutes are typically effective, allowing adequate time for receptor interaction while minimizing potential desensitization phenomena. The biphasic activity profile observed in coronary vessels, with antagonism at lower concentrations (0.13-1.1 μM) and agonist activity at higher concentrations (2-110 μM), necessitates careful concentration optimization for each experimental system [2] [3].
[D-Trp¹¹]-Neurotensin is intended for research use only and not for human therapeutic applications. Researchers should follow appropriate biosafety level (BSL-2) precautions when handling the compound, including use of personal protective equipment and proper laboratory hygiene practices. All animal studies should be conducted in accordance with relevant institutional guidelines for animal care and use, with protocols approved by appropriate oversight committees.
[D-Trp¹¹]-Neurotensin represents a prototypical example of how strategic amino acid modifications can transform peptide function, creating valuable research tools with specific pharmacological properties. Its ability to inhibit neurotensin-induced hypotension while displaying tissue-specific functional activity makes it particularly useful for dissecting the complex physiological roles of neurotensin in cardiovascular regulation. The compound's differential activity profile across tissues continues to provide insights into neurotensin receptor heterogeneity and signaling mechanisms.
These application notes provide comprehensive methodological guidance for utilizing [D-Trp¹¹]-Neurotensin in cardiovascular research, with detailed protocols for assessing its anti-hypotensive efficacy. Future research directions include exploring structure-activity relationships to develop more selective analogs, investigating the molecular basis for its tissue-specific functional activity, and evaluating its potential utility in disease models involving neurotensin pathway dysregulation.
Neurotensin (NT) is an endogenous 13-amino-acid peptide that functions as both a neurotransmitter and neuromodulator throughout the central nervous system, with particularly critical interactions with dopamine systems in the nigrostriatal and mesolimbic pathways [1]. The unique structural properties of native neurotensin make it susceptible to rapid enzymatic degradation, limiting its utility in experimental settings. To address this limitation, [D-Trp11]-Neurotensin ([D-Trp11]NT) was developed as a metabolically stable analog through substitution of the native L-tryptophan at position 11 with its D-enantiomer, significantly enhancing its resistance to proteolytic cleavage while maintaining biological activity [2] [3]. This modification has made [D-Trp11]NT an invaluable research tool for investigating neurotensin-dopamine interactions and their implications for neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
The functional significance of neurotensin-dopamine interactions stems from their extensive co-localization in brain regions critical for reward, motivation, and movement. Research indicates that neurotensin acts as an endogenous neuroleptic, producing effects similar to antipsychotic medications when administered centrally [4]. The development of [D-Trp11]NT has provided researchers with a stable peptide analog that enables more prolonged investigation of these phenomena, particularly through its differential effects on dopamine transmission depending on dosage and administration site [2]. These characteristics have established [D-Trp11]NT as a crucial compound for deciphering the complex interplay between neuropeptide and monoamine systems in the brain.
The administration of [D-Trp11]NT produces a remarkable biphasic effect on locomotor activity that is strictly dependent on dosage. Intracerebroventricular (i.c.v.) administration of a low dose (30 ng) results in significant reduction of locomotor activity, while a high dose (750 ng) induces pronounced hyperlocomotion in rats [2]. This dose-dependent dichotomy suggests that [D-Trp11]NT engages distinct neurochemical mechanisms at different concentration ranges, making it a fascinating tool for studying the complex regulation of motor behavior.
The environmental context also significantly influences the behavioral manifestations of [D-Trp11]NT. Studies with native neurotensin in open field tests have demonstrated that the peptide not only decreases locomotor activity in the periphery but also increases time spent in the central area of the apparatus, suggesting an anxiolytic-like component to its behavioral profile [5]. These findings highlight the importance of considering both dosage and environmental factors when designing experiments with [D-Trp11]NT or interpreting its behavioral effects.
The behavioral effects of [D-Trp11]NT are highly dependent on its specific structural configuration, with even minor modifications significantly altering its pharmacological profile. Research examining various neurotensin fragments and analogs has revealed that the midportion of NT (approximately residues 8-11) appears critical for expressing its miotic and behavioral effects [3]. Specifically, substituting tryptophan at position 11 with D-tryptophan creates an analog with enhanced stability while largely preserving the biological activity of the native peptide.
These structure-activity relationships demonstrate that specific regions of the neurotensin molecule are critical for receptor interaction and signal transduction, with the C-terminal region being particularly important for biological activity. This information is crucial for researchers designing controlled experiments with [D-Trp11]NT and interpreting results in the context of potential receptor subtype interactions.
[D-Trp11]NT exerts differential effects on dopamine neurotransmission depending on dosage, administration site, and neuronal population targeted. The high dose (750 ng, i.c.v.) of [D-Trp11]NT significantly increases dopamine turnover specifically in the nucleus accumbens, a key component of the mesolimbic pathway [2]. This region-specific effect demonstrates the precise anatomical targeting of [D-Trp11]NT's actions rather than a generalized activation of all dopamine pathways.
The locomotor stimulant effects induced by high-dose [D-Trp11]NT are potentiated by GBR 12783, a selective dopamine uptake inhibitor, and significantly reduced by dexamphetamine, a dopamine releaser [2]. This pharmacological profile suggests that [D-Trp11]NT enhances dopamine signaling through mechanisms that synergize with reuptake inhibition but may be counteracted by compounds that deplete presynaptic dopamine stores. Furthermore, the hyperlocomotor effects of [D-Trp11]NT are abolished following 6-hydroxydopamine lesions of the nucleus accumbens, providing direct evidence for the essential role of accumbal dopamine terminals in mediating this behavioral response [2].
Neurotensin receptors belong to the G-protein-coupled receptor family, with NTS1 and NTS2 being the most extensively studied subtypes. [D-Trp11]NT interacts with these receptors to modulate multiple intracellular signaling cascades:
Recent research has revealed that neurotensin can be released from dopamine neurons themselves, particularly in the substantia nigra, where it acts as a retrograde signal to induce long-term depression of D2 receptor-mediated synaptic currents (LTDDA) [6]. This novel form of inter-dopamine neuron communication provides an additional mechanism by which [D-Trp11]NT might influence dopamine system function, potentially through mimicking this endogenous signaling process.
[D-Trp11]NT has proven particularly valuable in research investigating the neurobiological mechanisms underlying behavioral sensitization to psychostimulants. Chronic treatment with the nonpeptide neurotensin receptor antagonist SR 48692 significantly reduces the development of sensitized locomotor responses to D-amphetamine without affecting acute amphetamine-induced locomotion or stereotyped behaviors [7]. This finding suggests that neurotensin receptors play a specific role in the neuroadaptations associated with repeated psychostimulant exposure rather than in acute drug responses.
The importance of neurotensin signaling in behavioral sensitization is further supported by genetic studies using knockout mice. Mice lacking either NTS1 or NTS2 receptors display hyperactivity of dopaminergic systems, with NTS1-/- mice exhibiting increased baseline locomotor activity in novel environments and enhanced sensitivity to D-amphetamine-induced hyperactivity [4]. These genetic models complement pharmacological findings and provide strong evidence that intact neurotensin signaling is necessary for normal regulation of dopamine-mediated behaviors.
Research with [D-Trp11]NT has revealed fascinating cross-sensitization effects between different classes of psychoactive compounds. Repeated administration of the dopamine uptake inhibitor GBR 12783 leads to subsequent locomotor sensitization to [D-Trp11]NT, demonstrating that enhanced dopamine signaling can prime systems downstream of neurotensin receptors [7]. This cross-sensitization phenomenon suggests shared neuroadaptations in response to different pharmacological manipulations that ultimately converge on common signaling pathways regulating motor behavior.
Table 1: Quantitative Effects of [D-Trp11]Neurotensin on Locomotor Activity and Neurochemical Parameters
| Parameter | Low Dose (30 ng) | High Dose (750 ng) | Measurement Conditions |
|---|---|---|---|
| Locomotor Activity | Decreased | Increased | Intracerebroventricular administration in rats [2] |
| Dopamine Turnover | No significant change | Increased in nucleus accumbens | Measured post-i.c.v. administration [2] |
| Response to DA Uptake Inhibitor | Not tested | Potentiated by GBR 12783 (5 mg/kg, i.p.) | Locomotor stimulant effect [2] |
| Response to DA Releaser | Not tested | Reduced by dexamphetamine (1.5 mg/kg) | Locomotor stimulant effect [2] |
| Post-Lesion Response | Not tested | Hypolocomotion (1st hour), hyperlocomotion (2nd hour) | 15 days after 6-OHDA accumbens lesions [2] |
Purpose: To quantitatively assess the effects of [D-Trp11]NT on motor behavior and its interactions with dopamine transmission.
Materials:
Procedure:
Data Analysis: Compare total distance traveled, rearing episodes, and temporal patterns of activity between treatment groups. Statistical analysis typically employs ANOVA with post-hoc tests to determine significant differences between conditions [2].
Purpose: To investigate brain region-specific effects of [D-Trp11]NT on dopamine transmission and related behaviors.
Materials:
Procedure:
Validation: Confirm injection sites histologically post-mortem. Verify functional effects through concurrent measurement of dopamine release or neuronal activity [2] [6].
Table 2: Protocol Summary for Key [D-Trp11]NT Experiment Types
| Experiment Type | Key Parameters | Controls Needed | Output Measures |
|---|---|---|---|
| Locomotor Activity | Dose: 30 ng vs 750 ng i.c.v.; Test duration: 60-120 min | Vehicle injection; Naive animals | Beam breaks; Distance traveled; Rearing; Temporal pattern |
| Dopamine Turnover | Tissue collection 30-60 min post-injection | Vehicle-treated controls; Tissue blanks | HPLC measurement of DA, DOPAC, HVA; DOPAC/DA ratio |
| Receptor Dependence | SR 48692 (1 mg/kg) pre-treatment 30 min before NT | Vehicle pre-treatment; NT alone | Locomotor activity; Neurochemical measures |
| Lesion Studies | 6-OHDA (8 μg/2 μL) in NAc; Test 4 & 15 days post-lesion | Sham lesions; Contralateral unlesioned side | Locomotor response; Histological verification |
| Electrophysiology | 100-500 nM in bath application; Whole-cell recording | Baseline activity; Washout recovery | Firing rate; IPSCs/EPSCs; LTD induction |
The molecular and cellular mechanisms through which [D-Trp11]NT modulates dopamine function involve complex signaling cascades that are initiated upon binding to neurotensin receptors. The diagram below illustrates the primary signaling pathways and their interactions:
The signaling pathways activated by [D-Trp11]NT begin with binding to NTS1 and NTS2 receptors, which are G-protein coupled receptors distributed throughout dopamine-rich brain regions [1]. This initiates several parallel signaling cascades:
These signaling cascades ultimately converge to modulate dopamine release and neuronal excitability, producing the characteristic biphasic locomotor effects observed with [D-Trp11]NT administration. The diagram illustrates how these pathways interact to regulate dopamine system function, with the high-dose effects particularly dependent on the calcium and V-ATPase mechanisms that support LTDDA in the substantia nigra [6].
The pharmacological profile of [D-Trp11]NT suggests several potential therapeutic applications, particularly for neuropsychiatric disorders involving dopamine dysregulation. The ability of neurotensin receptor activation to produce neuroleptic-like effects supports its potential utility in schizophrenia treatment, especially given that neurotensin and its agonists can reverse amphetamine-induced locomotor activity and apomorphine-induced climbing in animal models [4]. These effects mirror those of atypical antipsychotic medications without necessarily sharing their same receptor binding profiles.
The specific inhibition of sensitized responses to psychostimulants by neurotensin receptor blockade suggests alternative therapeutic strategies for substance use disorders. Chronic treatment with the neurotensin receptor antagonist SR 48692 substantially reduces sensitized locomotor responses to amphetamine without affecting acute drug responses or stress-induced locomotion [7]. This selective action on neuroadaptations associated with repeated drug exposure presents a promising approach for treating addiction while minimizing effects on normal motivated behaviors.
While [D-Trp11]NT offers significant advantages over native neurotensin, researchers should consider several technical limitations when designing experiments:
Additionally, researchers should employ appropriate control peptides to distinguish specific neurotensin receptor-mediated effects from potential non-specific actions. Fragments such as NT8-13 and NT9-13, which lack central activity, can serve as useful controls [3]. The use of selective neurotensin receptor antagonists like SR 48692 provides another approach for verifying the specificity of observed effects.
This compound serves as a powerful research tool for investigating neurotensin-dopamine interactions and their implications for motor control, reward processing, and neuropsychiatric disorders. Its metabolically stable properties enable prolonged examination of neurotensinergic signaling, while its dose-dependent biphasic effects on locomotion provide a fascinating model for studying how similar neurochemical systems can produce opposing behavioral outcomes depending on concentration and context. The detailed protocols and mechanistic insights provided in these application notes will assist researchers in designing rigorous experiments to further elucidate the functions of neurotensin systems and their potential therapeutic applications.
[D-Trp11]-Neurotensin is a structurally modified analog of the endogenous neuropeptide neurotensin that exhibits enhanced metabolic stability while maintaining potent receptor interactions. This 13-amino acid peptide (sequence: Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu) features a key D-tryptophan substitution at position 11, which significantly increases its resistance to degradation by brain peptidases compared to the native neuropeptide [1] [2]. This property makes it particularly valuable for in vivo investigations where peptide stability is essential for obtaining reliable experimental results.
The peptide demonstrates complex receptor interactions that vary across different tissue types and experimental preparations. This compound functions as a selective antagonist of neurotensin-induced coronary vessel constriction in perfused rat hearts while behaving as a full agonist in guinea pig atria and rat stomach strips [3]. This tissue-dependent functional profile highlights the importance of context-specific characterization when designing experiments with this analog. Additionally, the compound has been shown to inhibit neurotensin-induced hypotension in vivo, with an ED₂₅ of 122 nmol/kg in pentobarbital-anesthetized rats [3].
Research has established that this compound preferentially modulates mesolimbic dopaminergic function while having minimal effects on the nigrostriatal dopamine system. This selective action makes it an invaluable tool for investigating the mesolimbic pathway specifically, without confounding effects on motor coordination mediated by the nigrostriatal system.
Functional Antagonism of Dopamine: Intracerebral application of this compound to the nucleus accumbens inhibits hyperactivity responses to the dopamine agonist N,N-propylnorapomorphine, similar to the effects observed with the neuroleptic haloperidol [1]. This functional antagonism is selective for mesolimbic dopamine, as bilateral intrastriatal application fails to reduce stereotyped behaviors induced by peripheral apomorphine administration [1].
Regional Specificity: When applied to the ventral tegmental area (VTA), this compound stimulates DOPAC (3,4-dihydroxyphenylacetic acid) production in the ipsilateral nucleus accumbens, indicating enhanced dopamine metabolism in the mesolimbic system [1]. In contrast, application to the substantia nigra does not significantly affect striatal DOPAC levels [1]. This regional specificity aligns with the distribution of high-affinity neurotensin binding sites in the rat brain.
Receptor Mechanisms: The effects of this compound are mediated through specific neurotensin receptors located in dopamine-rich brain regions [4]. The peptide exhibits binding affinity for both high-affinity (Kd = 0.1 nM) and low-affinity (Kd = 4.7 nM) binding sites in rat brain synaptic membranes, with the high-affinity sites potentially representing either a novel receptor class or a high-affinity state of a single receptor population [5].
Table 1: Quantitative Effects of this compound in Experimental Systems
| Experimental Model | Concentration/Dose | Biological Effect | Significance |
|---|---|---|---|
| Perfused rat hearts [3] | 0.13-1.1 μM | Inhibition of NT-induced coronary vessel constriction | IC₅₀ not determined |
| Perfused rat hearts [3] | 2-110 μM | NT-like agonist activity | Tissue-dependent functional selectivity |
| Pentobarbital-anesthetized rats [3] | 50-500 nmol/kg (i.v.) | Hypotensive activity | ED₂₅ = 122 nmol/kg |
| Intracerebral application (rat) [1] | Not specified | Inhibition of dopamine agonist-induced hyperactivity | Mesolimbic selectivity |
| Ventral tegmental area application (rat) [1] | Not specified | Increased DOPAC production in nucleus accumbens | Enhanced mesolimbic dopamine metabolism |
Protocol 1: Assessing Hyperactivity Responses to Dopamine Agonists
Animal Preparation: Adult male Sprague-Dawley rats (250-300 g) are anesthetized with ketamine/xylazine and placed in a stereotaxic apparatus. Guide cannulae are implanted bilaterally targeting the nucleus accumbens (coordinates from bregma: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm) [1].
Microinfusion Procedure: After 5-7 days of recovery, animals receive bilateral microinfusions of either this compound (dose range: 0.1-1.0 μg in 0.5 μL sterile artificial cerebrospinal fluid) or vehicle control administered over 2 minutes using a microinfusion pump.
Dopamine Agonist Challenge: Thirty minutes after peptide administration, animals receive systemic administration of the dopamine agonist N,N-propylnorapomorphine (0.5 mg/kg, s.c.) and are immediately placed in activity monitoring chambers.
Behavioral Assessment: Locomotor activity is quantified for 60 minutes using automated activity monitoring systems that track horizontal locomotion, rearing, and stereotypy. Data are analyzed using ANOVA with post-hoc comparisons between treatment groups [1] [2].
Protocol 2: Evaluation of Stereotyped Behaviors
Following the microinfusion procedure described above, stereotyped behaviors (sniffing, gnawing, licking) are scored every 10 minutes for 60 minutes using a standardized rating scale (0-6 points) by observers blind to experimental conditions.
Key Differentiator: Unlike haloperidol, this compound does not significantly reduce apomorphine-induced stereotypy when administered intrastriatally, confirming its selectivity for mesolimbic pathways [1].
Protocol 3: In Vivo Voltammetry for DOPAC Measurements
Animal Preparation: Rats are anesthetized with halothane and placed in a stereotaxic frame. Carbon fiber microelectrodes are implanted in the nucleus accumbens (AP +1.7 mm, ML ±1.5 mm, DV -6.5 mm) and striatum (AP +0.5 mm, ML ±2.5 mm, DV -4.5 mm) for differential pulse voltammetry [1].
Peptide Administration: this compound is administered either intracerebroventricularly (5-10 μg in 5 μL) or via localized application to the VTA (1-2 μg in 0.5 μL).
DOPAC Measurement: Electrochemical signals corresponding to DOPAC are recorded every 5 minutes for 60-90 minutes post-administration. The oxidation current at +100 mV is measured and converted to DOPAC concentration using pre-calibrated standards [1].
Data Analysis: Time-course data are analyzed using repeated measures ANOVA, with the peak DOPAC response used as the primary outcome measure.
Protocol 4: Receptor Binding Studies
Membrane Preparation: Synaptic membranes are prepared from fresh rat brain tissue by homogenization in 0.32 M sucrose followed by differential centrifugation at 50,000 × g [5].
Radioligand Binding: Membranes are incubated with monoiodo-[Trp11]neurotensin (0.01-10 nM) in Tris-HCl buffer (pH 7.4) containing 0.1% BSA and protease inhibitors for 30 minutes at 25°C [5].
Binding Analysis: Non-specific binding is determined in the presence of 1 μM unlabeled neurotensin. Binding data are analyzed using nonlinear regression to determine Kd and Bmax values for high- and low-affinity sites [5].
The mesolimbic dopamine system originates from dopamine neurons in the ventral tegmental area (VTA) and projects primarily to the ventral striatum (nucleus accumbens), with additional projections to limbic and cortical regions [6] [7]. This system is integral to motivated behaviors, reward processing, and affective states. Neurotensin receptors are strategically positioned within this circuit to modulate dopamine transmission through both direct and indirect mechanisms.
This compound exerts its effects primarily through high-affinity neurotensin receptors (NTS1) that are co-localized with dopamine receptors in mesolimbic regions [4]. Activation of these receptors triggers multiple signaling pathways:
Phospholipase C Activation: Neurotensin receptor stimulation activates phospholipase C via Gq proteins, leading to inositol trisphosphate formation and mobilization of intracellular calcium stores [4].
Adenylate Cyclase Modulation: In some cell systems, neurotensin receptor activation inhibits adenylate cyclase via Gi/o proteins, reducing cAMP formation and protein kinase A activity [4].
cGMP Production: In neuronal cells, neurotensin stimulates cyclic GMP formation through calcium-dependent activation of nitric oxide synthase and guanylate cyclase [4].
The following diagram illustrates the strategic position and mechanism of action of this compound within the mesolimbic dopamine pathway:
Figure 1: Mechanism of this compound Action in the Mesolimbic System. The peptide binds to neurotensin receptors (NTS1) in the VTA and nucleus accumbens, modulating dopamine release in this circuit while having minimal effects on the nigrostriatal pathway.
The experimental workflow for investigating this compound effects on mesolimbic dopamine function involves complementary behavioral, neurochemical, and molecular approaches:
Figure 2: Experimental Workflow for this compound Studies. The comprehensive approach combines administration methods with multiple readout modalities to fully characterize peptide effects on mesolimbic dopamine function.
When working with this compound, researchers should consider several technical aspects to ensure reliable and reproducible results:
Stability and Storage: The peptide should be stored at -20°C in lyophilized form, with fresh solutions prepared in sterile water or artificial cerebrospinal fluid immediately before use. Although this compound exhibits greater stability than the native peptide due to its D-amino acid substitution, extended storage in solution should be avoided [2].
Administration Route Considerations: The blood-brain barrier permeability of this compound is limited, necessitating direct central administration for CNS studies. Peripheral administration primarily assesses cardiovascular effects rather than central dopamine modulation [3].
Dose-Response Characteristics: Researchers should conduct preliminary dose-ranging studies as peptide potency may vary depending on the specific experimental preparation and administration route. The compound exhibits different dose-response profiles in various tissue types [3].
Control Experiments: Appropriate controls should include vehicle administration and, when possible, comparison with native neurotensin and selective neurotensin receptor antagonists to verify specificity of effects.
This compound serves as a valuable pharmacological tool for selectively investigating mesolimbic dopamine function without significantly affecting nigrostriatal pathways. Its enhanced metabolic stability compared to native neurotensin, combined with its regional specificity for mesolimbic circuits, makes it particularly useful for studying the neurobiology of reward, motivation, and related psychiatric disorders.
The compound has significant translational research applications in several domains:
Drug Discovery: this compound can be used to validate neurotensin receptors as potential therapeutic targets for psychiatric conditions involving mesolimbic dopamine dysregulation, including schizophrenia, addiction, and depression [4] [6].
Mechanistic Studies: The peptide enables functional dissection of neurotensin-dopamine interactions specifically within the mesolimbic system, contributing to our understanding of peptidergic modulation of monoamine transmission [1] [4].
Behavioral Pharmacology: The compound's selective effects on dopamine-mediated behaviors facilitate investigation of the mesolimbic contributions to various behavioral domains without confounding motor effects mediated by nigrostriatal pathways [1] [2].
Future research with this compound would benefit from combination with modern techniques such as chemogenetics, optogenetics, and in vivo imaging to further elucidate its mechanisms of action and potential therapeutic applications.
[D-Trp11]-Neurotensin is a synthetic analog of the neuropeptide neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) where the L-tyrosine at position 11 is replaced with D-tryptophan [1] [2] [3]. This modification alters its interaction with neurotensin receptors.
In anesthetized rats, intravenous administration of neurotensin (NT) leads to a measurable increase in plasma histamine (histaminemia), a rise in hematocrit, and a decrease in blood pressure [4]. [D-Trp11]-NT selectively and dose-dependently inhibits these specific effects of NT without affecting similar responses triggered by substance P (SP) or compound 48/80 (C48/80) [4]. The highest tested dose of [D-Trp11]-NT showed slight NT-like activity, leading to the hypothesis that its inhibitory action is due to receptor desensitization rather than true pharmacological blockade [4].
The table below summarizes the quantitative data on the inhibitory effects of this compound.
Table 1: Inhibitory Effects of this compound on NT-induced Responses in Anesthetized Rats [4]
| Parameter Measured | Effect of Neurotensin (NT) | Effect of [D-Trp11]-NT | Selectivity |
|---|---|---|---|
| Plasma Histamine (Histaminemia) | Increase | Dose-dependent inhibition | Selective for NT; did not inhibit responses to Substance P or compound 48/80 |
| Hematocrit | Increase | Dose-dependent inhibition | Selective for NT; did not inhibit responses to Substance P or compound 48/80 |
| Blood Pressure | Decrease | Dose-dependent inhibition | Selective for NT; did not inhibit responses to Substance P or compound 48/80 |
The relationship between histamine release and hematocrit increase is supported by other models. A study on mice showed that a combined administration of morphine and Adriamycin caused a rapid and significant increase in both plasma histamine and hematocrit, with the hematocrit elevation being partially reversed by pyrilamine, a histamine H1 receptor antagonist [5]. This mechanism can be visualized in the following workflow.
This protocol outlines the key methodology for assessing the effect of this compound on neurotensin-induced changes in histaminemia and hematocrit in a rat model [4].
The inhibitory action of this compound is complex. Evidence suggests it may not be a pure competitive antagonist but could instead induce receptor desensitization [4]. This was tested by comparing its effects to a continuous, low-dose infusion of NT itself, which also blunted the response to a subsequent NT bolus, mimicking the effect of [D-Trp11]-NT [4].
Neurotensin receptors (NTS1) are G-protein-coupled receptors (GPCRs). Their activation by native NT typically leads to the stimulation of several signaling pathways, which [D-Trp11]-NT appears to modulate. The following diagram illustrates the proposed mechanism of action for [D-Trp11]-NT in relation to the native neurotensin pathway.
Q: Does this compound have any intrinsic biological activity? A: Yes, at higher doses, it can exhibit slight neurotensin-like activity, which is why its inhibitory effect is attributed to receptor desensitization rather than pure antagonism [4].
Q: Can the increase in hematocrit be caused by other agents? A: Yes, other substances that trigger significant histamine release, such as the combination of morphine and Adriamycin, can produce a similar rapid increase in hematocrit via H1 receptor activation [5].
Q: Is this compound used in other research areas? A: Absolutely. While this protocol focuses on peripheral vascular effects, this analog is also widely used in neuroscience research to study neurotensin's role in locomotion, reward, and its interaction with dopamine systems [7] [8] [3].
Here is the core information for identifying and storing [D-Trp11]-Neurotensin.
| Property | Description |
|---|---|
| CAS Number | 73634-68-1 [1] [2] (also listed as 75644-95-0 in one source [3]) |
| Molecular Formula | C₈₀H₁₂₂N₂₂O₁₉ [1] [2] [3] |
| Molecular Weight | 1695.96 g/mol [1] [2] [3] |
| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1] |
| Storage Condition | -15°C [2] |
While a specific reconstitution buffer is not listed, one supplier provides a general peptide solubility guide based on the overall charge of the peptide, which for this compound must be calculated from its sequence [1].
The flowchart below outlines the decision process for solubilizing peptides based on their overall net charge.
This peptide exhibits context-dependent agonist/antagonist activity, primarily functioning as a neurotensin receptor antagonist [1] [2]. The table below summarizes key experimental findings and the associated protocols.
| Experimental Context | Observed Effect / Result | Reported Dosage / Concentration |
|---|---|---|
| Perfused Rat Heart | Selective antagonist; inhibits NT-induced coronary vessel constriction [1]. | 0.13 - 1.1 µM [1]. |
| Rostral Ventromedial Medulla | Enhances morphine (but not beta-endorphin) antinociception [4]. | Microinjection of 3 pmol [4]. |
| In Vivo (Anesthetized Rat) | Displays hypotensive activity [1] [2]. | 50 - 500 nmol/kg (intravenous); ED₂₅ = 122 nmol/kg [1] [2]. |
The following diagram illustrates the signaling pathways and differential effects of this compound as revealed by these studies.
The search results available are from vendor catalogs and brief abstracts, which typically do not include full methodological details.
The solubility of [D-Trp11]-Neurotensin depends on the overall charge of the peptide, which can be calculated from its amino acid sequence. The following table outlines the recommended solvents based on this principle [1]:
| Overall Peptide Charge | Recommended Solubilization Protocol |
|---|
| Negative (< 0) | 1. First, attempt to dissolve in water. 2. If unsuccessful, add NH₄OH (< 50 μL). 3. If the peptide still does not dissolve, add DMSO (50-100 μL). | | Positive (> 0) | 1. First, attempt to dissolve in water. 2. If unsuccessful, try a 10%-30% acetic acid solution. 3. If the peptide still does not dissolve, use a minimal amount of DMSO. | | Zero (= 0) | 1. First, attempt to dissolve in an organic solvent (e.g., acetonitrile, methanol). 2. For very hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with water to the desired concentration. |
Key details of the peptide:
Q1: My this compound solution appears cloudy or has precipitate. What should I do? Cloudiness often indicates incomplete dissolution.
Q2: Why is the stability of this compound important for my experiments? this compound is an analog specifically designed to have greater stability than native neurotensin against degradation by peptidases present in rat brain tissue [2]. This enhanced stability is crucial for obtaining reliable and reproducible results in biological assays, especially in ex vivo or in vivo experiments, as it ensures the peptide remains active for the duration of your study.
Q3: How should I store my stock solution and what is its shelf life?
The following diagram illustrates the decision-making process for solubilizing the peptide and highlights its key experimental advantage.
What is this compound? this compound is an analog of the native neuropeptide, neurotensin (NT). The key modification is the substitution of the L-tryptophan residue at position 11 with its D-isomer. This change is designed to enhance its metabolic stability by making it less recognizable to proteolytic enzymes, without significantly compromising its receptor affinity [1].
What is its primary mechanism of action? This analog acts as a potent agonist at neurotensin receptors, primarily NTS1 and NTS2 [2]. Its enhanced stability leads to a longer-lasting biological effect compared to the native peptide [1].
The primary advantage of this compound over native NT is its dramatically increased resistance to degradation by brain peptidases. The table below summarizes quantitative data from incubation studies with rat brain fractions [1].
Table 1: Degradation Rate of Neurotensin and this compound
| Brain Fraction | Degradation Rate (pmol/min/mg protein) | | :--- | :--- | | | Native Neurotensin | This compound | | Synaptosomes | 890 | 59 | | Synaptic Membranes | 1180 | 12 |
Key Findings:
While an exact universal dosing protocol depends on your specific experimental model and objective, the following guidance and referenced studies can help you establish a baseline.
Initial Dosing Considerations
For receptor studies, start with a low-to-mid nanomolar concentration range. The stability data suggests that lower doses may be effective due to the analog's prolonged half-life. A common strategy is to use the dose of a shorter-acting agonist and adjust for the expected duration of effect.
Table 2: Dosing Guidance from Related Studies
| Compound / Context | Reported Dose / Concentration | Key Effect & Administration |
|---|---|---|
| NT Receptor Antagonist (SR 48692) | 1 mg/kg, IP (chronic, daily) [2] | Blocked sensitized locomotor response to amphetamine in rats. |
| NT(8-13) Analog (CR-01-64, intrathecal) | ED50 = 4.6 - 7.1 µg/kg [3] | Produced analgesic effects in acute and tonic pain models in mice. |
| Small Molecule Agonist (ML314, IP) | 5 - 30 mg/kg [4] | Reduced methamphetamine-induced hyperlocomotion and conditioned place preference in mice. |
Detailed Protocol: Assessing Locomotor Sensitization
This protocol, adapted from research on NT receptor blockade, is useful for studying the role of NT in psychostimulant-induced behavioral plasticity [2].
Why is my this compound treatment producing inconsistent behavioral results? Inconsistency can stem from several factors:
Does this compound have selectivity for NTS1 or NTS2 receptors? The available research does not specify strong selectivity of [D-Trp11]-NT for one receptor subtype over the other. Note that introducing D-amino acids and other modifications is a established strategy to create NTS2-selective analogs; for instance, the analog CR-01-64 (which features a Trp11 and macrocyclization) shows over 125-fold selectivity for NTS2 over NTS1 [3].
How should I handle and store the peptide?
To better understand the cellular context of your experiments, the following diagram illustrates the neurotensin receptor signaling landscape, highlighting the concept of biased agonism.
This resource synthesizes the latest available data. The stability data for this compound is foundational, while studies on newer compounds illustrate the evolving understanding of neurotensin receptor pharmacology.
Here are some common specific issues and their solutions based on experimental findings:
| Problem & Phenomenon | Root Cause | Recommended Solution |
|---|---|---|
| Rapid Inactivation *In Vitro*: Peptide degrades quickly in synaptosomal or synaptic membrane preparations. [1] | Cleavage by synaptic peptidases at Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds. [1] | Use a purified endopeptidase inhibitor; the analog is highly resistant to the major endopeptidase that cleaves native NT at Arg⁸-Arg⁹. [1] |
| Short Duration of Action | Degradation by membrane-bound peptidases reduces bioavailability and effect duration. [1] | Pre-treat samples with a cocktail of protease inhibitors targeting metallo-endopeptidases and other synaptic peptidases. [1] |
| Unexpected Metabolites: HPLC analysis shows fragments 1-3, 1-4, and 6-13. [1] | The primary degradation pathway involves cleavage at the N-terminal region, not the modified D-Trp¹¹ position. [1] | Confirm peptide identity and purity via HPLC post-synthesis and after reconstitution. Characterize fragments against known standards. [1] |
Q1: How does the stability of [D-Trp¹¹]-Neurotensin compare to the native peptide? It is substantially more stable. Quantitative studies show its degradation rate is 15 to 100 times slower than native neurotensin across different rat brain fractions. [1] The table below summarizes the quantitative data for easy comparison.
| Experimental Fraction | Degradation Rate (pmol/min/mg protein) |
|---|---|
| Synaptosomes | 890 (NT) vs. 59 ([D-Trp¹¹]-NT) [1] |
| Synaptic Membranes | 1180 (NT) vs. 12 ([D-Trp¹¹]-NT) [1] |
| Purified Endopeptidase | 27.2 (NT) vs. 0.76 ([D-Trp¹¹]-NT) [1] |
Q2: Which enzymes are responsible for degrading [D-Trp¹¹]-Neurotensin, and where does cleavage occur? The main degradative enzymes are synaptic peptidases present in synaptosomes and synaptic membranes. [1] The primary cleavage sites identified are the Tyr³-Glu⁴, Glu⁴-Asn⁵, and Asn⁵-Lys⁶ bonds, leading to characteristic fragments (1-3, 1-4, 6-13). [1] Notably, the analog is highly resistant to a purified endopeptidase that cleaves native neurotensin at the Arg⁸-Arg⁹ bond. [1]
Q3: Does the increased stability of [D-Trp¹¹]-Neurotensin translate to a meaningful biological effect? Yes. Its enhanced stability is believed to contribute to its potent and long-lasting analogue effects in biological activity, as a stable peptide is available longer to interact with its receptors. [1] Furthermore, studies have shown that it can induce locomotor sensitization in specific rat models, indicating its persistent activity in the central nervous system. [2]
Here is a detailed methodology, based on the cited research, for evaluating the stability of your neurotensin analog.
Protocol 1: Stability Assay in Rat Brain Synaptosomal Fractions [1]
This protocol measures the peptide's degradation rate when exposed to active brain peptidases.
Preparation of Fractions:
Incubation:
Analysis via HPLC:
Protocol 2: Identifying Degradation Fragments [1]
This protocol follows on from Protocol 1 to characterize the specific cleavage products.
The following diagram illustrates why [D-Trp¹¹]-Neurotensin has superior stability compared to the native peptide. Its primary resistance is to a key endopeptidase, while remaining susceptible to other synaptic peptidases.
A primary reason for variable tissue responses is that [D-Trp11]-Neurotensin is not a universal agonist across all neurotensin receptor subtypes.
Here are specific issues and methodological solutions to ensure consistent and interpretable results.
| Issue / Question | Evidence-Based Cause | Recommended Solution |
|---|---|---|
| No response in a specific tissue | Tissue may express a receptor subtype where [D-Trp11]-NT acts as an antagonist, or lacks the target receptor entirely [2] [1]. | Validate receptor presence using a binding assay with native I125-NT [2]. Use a known agonist like native NT as a positive control. |
| Variable response magnitude between tissues | Differences in receptor density, efficiency of receptor coupling to intracellular signals, or local peptidase activity [3]. | Include a reference tissue (e.g., brain or liver) as an internal control in each experiment to normalize for inter-assay variability. |
| High background or non-specific effects | Interaction with other receptor families (e.g., the low-affinity, levocabastine-sensitive NTRL receptor) [4]. | Use a selective neurotensin receptor antagonist like SR 48692 (e.g., 0.4-1 mg/kg in vivo) to confirm that the response is mediated specifically through neurotensin receptors [2] [5]. |
| Is [D-Trp11]-NT stable in my assay? | Stability is tissue-dependent. It is degraded much more slowly than native NT, but cleavage can still occur [3]. | For in vitro work, include peptidase inhibitors in your buffers. Compare the degradation rate in tissue homogenates from different sources via HPLC [3]. |
The following diagram outlines a logical pathway to diagnose the cause of variable responses in your experiments.
For reliable results, adhere to these validated experimental details.
Research indicates that the inhibitory effect of [D-Trp11]-Neurotensin (D-Trp11-NT) towards some biological actions of neurotensin is likely due to receptor desensitization rather than true pharmacological antagonism [1].
The table below contrasts the properties of true antagonists with the desensitizing activity of D-Trp11-NT:
| Feature | Classic Pharmacological Antagonist | This compound-Induced Desensitization |
|---|---|---|
| Primary Mechanism | Competitive, reversible binding to receptor without activation | Repeated or prior exposure leads to diminished receptor response |
| Effect on Receptor | Blocks receptor temporarily | Induces prolonged refractory state |
| Experimental Outcome | Inhibition of agonist effect | Mimics antagonism but via non-competitive mechanism |
| Key Evidence | Dose-dependent, surmountable inhibition | Loss of response to subsequent NT challenge; sub-stimulatory doses of NT itself can reproduce the inhibitory effect [1] |
| Biological Context | NT-induced hypotension, increased hematocrit and histaminemia in rats [1] | Tolerance to NT-induced hypothermia in rats during semi-chronic infusion [2] |
This mechanism has been observed in vivo. For instance, intravenous infusions of sub-stimulatory doses of NT itself were found to mimic the inhibitory action of D-Trp11-NT, confirming that desensitization is a potential mechanism [1].
To reliably control for and diagnose desensitization in your experiments, consider the following strategies.
Here are answers to common specific issues you might encounter:
Q: My results show an inhibition of NT response with [D-Trp11]-NT, but the effect is inconsistent and seems to wear off (or become permanent) in different assay formats. How can I confirm desensitization? A: This is a classic sign. Implement a washout experiment:
Q: How does the presence of different neurotensin receptor subtypes complicate the use of [D-Trp11]-NT? A: This is a critical consideration. Neurotensin acts through multiple receptors (NTS1, NTS2, NTS3/sortilin) [3] [4]. The affinity and functional effects of D-Trp11-NT can vary across these subtypes.
Q: I observe a partial reduction in NT response with [D-Trp11]-NT, but not a complete block. Is this expected for desensitization? A: Yes, this is a hallmark of the phenomenon. Desensitization is often partial and can be dependent on the dose and exposure time of the inducing ligand [1]. A true, high-potency competitive antagonist typically produces a complete and surmountable blockade at sufficient concentrations. The incomplete block further suggests you are observing a non-competitive process like desensitization.
The following diagram illustrates the key receptors and pathways involved in neurotensin signaling, which is crucial for contextualizing desensitization mechanisms.
The table below summarizes the core differences in how [D-Trp11]-Neurotensin and related compounds interact with Neurotensin Receptor 1 (NTS₁) across species.
| Aspect | Murine (Mouse/Rat) Receptors | Human Receptors |
|---|---|---|
| Binding of [125I]-Trp11-NT | Binds with high affinity [1] | Low affinity; not recommended for binding studies [1] |
| Alternative Radioligand | - | Use [125I]-azidobenzoyl-neurotensin(2-13) for covalent labeling across species [1] |
| Neurotensin (Endogenous) | High affinity (pKi 8.2 – 10.0) [1] | High affinity (pKi 8.3 – 9.7) [1] |
| Potent Agonist (JMV449) | pKi 10.0 [1] | Information not specified in search results |
Here are common problems and their solutions, based on the species-specific data:
Problem: Low or No Binding in Human Cell Lines
Problem: Inconsistent In Vivo Effects
For a robust investigation of this compound across species, you can follow this general workflow. The key is to choose the right tools from the start based on your model system.
What is the primary reason for species-specific differences with this compound? The differences are primarily due to variations in the receptor-ligand interaction at the molecular level. The structural fit between the analog and the NTS₁ receptor binding pocket differs enough between murine and human receptors to significantly affect affinity [1].
Are the functional effects of this compound consistent across different assay types? No, the observed effects are highly context-dependent. It can act as a potent agonist, a weak antagonist, or even induce receptor desensitization depending on the dose, tissue preparation (central vs. peripheral), and the specific signaling pathway being measured (e.g., calcium mobilization vs. cAMP inhibition) [5] [4].
What is a key control experiment when studying this compound? A key control is to use a well-characterized, non-peptide NTS₁ receptor antagonist like SR48692 or SR142948A. Co-application with the antagonist can help confirm whether the observed effects of this compound are specifically mediated through the NTS₁ receptor [5] [6].
The table below summarizes the key pharmacological characteristics of [D-Trp11]-Neurotensin, which form the basis for designing specificity tests.
| Aspect | Characteristics of this compound |
|---|---|
| Overall Role | A neurotensin (NT) analog with proteolytic resistance due to D-amino acid substitution at position 11 [1]. |
| Receptor Interaction | Binds to neurotensin receptors, but its functional output (agonist vs. antagonist) is system-dependent [2]. |
| Key Finding | Dual Agonist/Antagonist Profile: Acts as a selective NT antagonist in perfused rat hearts but as a full agonist in guinea pig atria and rat stomach strips [2]. |
| Functional Effect | Can inhibit NT-induced hypotension and coronary vessel constriction, demonstrating its antagonist capacity in specific models [2]. |
To conclusively determine the specificity and functional role of this compound in your system, you should incorporate the following experimental approaches and controls.
| Protocol Aspect | Recommendation & Rationale |
|---|---|
| System Validation | Essential Control: First, profile your experimental system (e.g., cell line, tissue preparation) using a established, selective NT receptor antagonist like SR 48692 [3] [4] [5]. |
| Dose-Response | Perform a full dose-response curve for this compound. Its activity can be concentration-dependent, showing NT-like effects at some doses and inhibitory effects at others [2]. |
| Benchmarking | Compare the effects of this compound with the native neurotensin peptide and a known antagonist (e.g., SR 48692). The workflow in the diagram below illustrates this comparative approach. |
Understanding the neurotensin receptor landscape is crucial for interpreting your results, as this compound's effects depend on the receptor subtypes present in your model.
Receptor Subtypes: There are at least two known NT receptors [4]:
Mechanism of Action: The following diagram illustrates how different ligands, including this compound, interact with these receptor subtypes.
The information from the search results is primarily foundational and derived from older studies. For the most current experimental protocols, you may need to consult recent literature.
The table below summarizes key chemical modifications that significantly improve the metabolic stability of Neurotensin (NT(8-13)) analogs, based on recent structure-activity relationship studies.
| Modification Type | Specific Modification(s) | Key Effect on Stability & Activity | Experimental Half-Life (vs. Native NT(8-13)) |
|---|---|---|---|
| Single Residue Substitution | D-Trp¹¹ [1] [2] | Confers resistance to cleavage at Tyr¹¹-Ile¹²; retains potent hypothermic and analgesic effects. | Degradation rate in rat brain synaptosomes: 59 pmol/min/mg (D-Trp¹¹) vs. 890 (native NT) [2]. |
| Reduced Peptide Bond | Reduced amine bond between Lys⁸-Lys⁹ (Ψ[CH₂NH]) [3] [1] | Prevents cleavage at the Arg/Lys⁸-Arg/Lys⁹ bond; dramatically increases in vivo half-life. | Not quantified in results, but described as a foundational stabilization strategy [3]. |
| Unnatural Amino Acids | Sip¹⁰, Dmt¹¹, Tle¹², TMSAla¹³ [3] [4] | Steric hindrance and altered backbone properties prevent recognition by peptidases. | >24 hours for some multi-substituted analogs (e.g., analog 16) vs. <2 minutes for native NT(8-13) [3] [4]. |
| Combination Strategies | Reduced Lys⁸-Lys⁹ bond + D-Trp¹¹ + TMSAla¹³ (e.g., analog 14) [3] [4] | Synergistic effect, protecting multiple cleavage sites simultaneously for maximum stability. | Sustained hypothermic effect (-3°C for >1 hour) in vivo, indicating high stability [3] [4]. |
The rationale behind these modifications is visualized in the following workflow, which maps specific degradation challenges to their corresponding stabilization strategies:
To evaluate the success of your stabilization efforts, you can employ the following standard in vitro and in vivo protocols.
This protocol assesses a compound's metabolic stability in plasma, a key initial test [1].
Workflow:
Detailed Methodology:
This protocol is more specific for assessing stability against brain-specific peptidases, which is crucial for centrally-acting compounds [2].
Methodology:
Q1: Does the D-Trp¹¹ modification affect receptor binding affinity or biological activity? A1: The D-Trp¹¹ modification is a well-established strategy that not only enhances stability but also helps retain potent biological activity. Analogs featuring this substitution have demonstrated sustained hypothermic and analgesic effects in vivo, confirming that the modification does not abolish and may even prolong receptor-mediated activity [3] [1] [5].
Q2: What is the most effective single modification I can make? A2: While a single modification like D-Trp¹¹ offers a significant improvement, research consistently shows that a combination strategy is most effective. The highest stabilities (>24 hours in plasma) were achieved by combining a reduced amine bond with two or more unnatural amino acid substitutions (e.g., Dmt¹¹-Tle¹²) to protect multiple cleavage sites simultaneously [3] [4].
Q3: Are there alternatives to D-amino acids for stabilizing the Tyr¹¹ position? A3: Yes. Recent studies have successfully used other unnatural amino acids at position 11. For example, Dmt¹¹ (2',6'-dimethyltyrosine) has been incorporated into highly stable and potent NT analogs, providing an alternative with steric hindrance to block protease access [3] [4].
Q4: How can I confirm that improved in vivo efficacy is due to increased stability? A4: A robust experimental approach involves correlating three data sets:
Q1: What is the primary pharmacological characteristic of [D-Trp11]-Neurotensin?
Q2: What is the recommended route of administration for central nervous system (CNS) studies?
Q3: What are the observed behavioral effects of centrally administered this compound?
Q4: Is the locomotor effect mediated by the dopamine system?
Issue 1: Unexpected Agonist Effects or Biphasic Locomotor Response
Issue 2: Lack of Effect in Behavioral Assays
The table below summarizes key quantitative findings from central administration studies in rats.
Table 1: Central Effects of this compound (i.c.v. administration in rats)
| Dose | Observed Effect | Antagonism / Notes |
|---|---|---|
| < 60 ng | Hypokinesia (Decreased locomotion) | Agonist/Desensitizing effect at low doses [2] |
| > 60 ng | Hyperkinesia (Increased locomotion) | Effect is blocked by haloperidol (50 µg/kg, i.p.), indicating dopamine dependence [2] |
| 750 ng | Stimulant locomotor effect (in sensitized rats) | Effect is context-dependent, observed in rats with prior experience in the activity cage [4] |
Detailed Protocol: Assessing the Biphasic Locomotor Effect
This protocol is adapted from the methodology used in the cited research [2].
Objective: To evaluate the dose-dependent biphasic locomotor response to centrally administered this compound in rats.
Materials:
Procedure:
The following diagrams illustrate the known and proposed mechanisms of action for this compound based on the current literature.
Diagram 1: Central effects and dopamine dependence. This chart outlines the biphasic locomotor response to i.c.v. administration of this compound (NT). The hyperkinetic effect of high doses is dependent on dopamine signaling, as it is blocked by the dopamine receptor antagonist haloperidol [2].
Diagram 2: Peripheral desensitization mechanism. This chart illustrates the proposed mechanism for the inhibitory effect of this compound observed in peripheral studies. Instead of classic competitive antagonism, evidence suggests it induces receptor desensitization, leading to a blunted response to subsequent stimulation by the native neurotensin peptide [1].
The table below summarizes the key characteristics and experimental findings for these two neurotensin analogs.
| Feature | [D-Trp¹¹]-Neurotensin | [D-Tyr¹¹]-Neurotensin |
|---|---|---|
| Key Structural Change | Substitution of Tyr¹¹ with D-isomer Tryptophan [1] | Substitution of Tyr¹¹ with D-isomer Tyrosine [2] [3] |
| Metabolic Stability | Resistant to degradation by brain synaptic peptidases [4]. | Highly resistant to degradation both in vitro and in vivo [2]. |
| Receptor Affinity | Higher relative affinity for the NTR-2 receptor subtype (IC₅₀ = 25 nM) compared to NTR-1 (IC₅₀ = 320 nM) [5]. | Relatively weak affinity for the cloned rat NTR-1 receptor [5]. |
| Functional Efficacy: Hypothermia | Potent hypothermic agent in both rats and mice [5]. | Potent and selective hypothermic agent in both rats and mice [5]. |
| Functional Efficacy: Antinociception | Does not cause antinociception in rats; data for mice not specified in results [5]. | Does not cause antinociception in rats (potent in mice) [5]. |
| Effect on Dopamine Release | Information not available in search results. | Applied into the Ventral Tegmental Area (VTA), it increases extracellular dopamine in the prefrontal cortex with a longer duration than native NT [6]. |
| Species-Specific Effects | In rats, as potent as native NT; in guinea-pigs, about 10 times less potent [1]. | Data not available in search results. |
To help you interpret the data in the table, here are the methodologies behind some of the key findings.
The biological effects of neurotensin analogs are mediated primarily through two G-protein coupled receptors, NTSR1 and NTSR2. The diagram below illustrates the core signaling pathway.
This diagram illustrates the canonical signaling pathway for neurotensin receptors NTSR1 and NTSR2. [D-Trp¹¹]-NT shows a higher relative affinity for NTR-2, while [D-Tyr¹¹]-NT has weak affinity for NTR-1, suggesting they may engage different downstream effects [5].
| Feature | [D-Trp11]-Neurotensin | NT69L |
|---|---|---|
| Analog Type | NT(1-13) analog with a single D-amino acid substitution [1] | NT(8-13) analog with multiple structural modifications [2] |
| Primary Pharmacological Action | Mixed / Tissue-Dependent Agonist/Antagonist [1] | Potent and Selective Agonist [2] |
| Blood-Brain Barrier (BBB) Penetration | Not demonstrated in search results | Yes, designed for systemic administration and central effects [2] |
| Key Behavioral/CNS Effects | Inhibits NT-induced hypotension (peripheral effect) [3] [1] | • Antipsychotic-like effects (blocks amphetamine-induced hyperactivity, apomorphine-induced climbing) [4] • Prevents drug-disrupted Prepulse Inhibition (PPI) [5] [6] • Induces hypothermia (tolerance develops) [2] | | Receptor Affinity (Quantitative) | Information missing | High affinity for rat and human NT receptors (Kd = 1.55 nM and 0.83 nM, respectively) [4] | | Stability in Plasma | Information missing | High metabolic stability [4] | | Therapeutic Research Focus | Primarily used as a tool to study peripheral NT receptor function [3] [1] | Developed as a potential novel, atypical antipsychotic drug [2] [6] |
The experimental data for these two peptides come from distinct research contexts.
The characterization of this compound is older and focuses on its paradoxical activity.
Research on NT69L is more extensive and focuses on its central nervous system effects, validating its potential as an antipsychotic.
The diagram below summarizes the general signaling pathway of neurotensin and how the two analogs are used in research.
This diagram illustrates that while both compounds ultimately interact with the neurotensin receptor (NTR1), they have different intrinsic activities (agonist vs. mixed) and are consequently used in different experimental paradigms to answer distinct biological questions.
The choice between this compound and NT69L is highly purpose-dependent:
The table below summarizes the available data on the binding affinity of [D-Trp¹¹]-Neurotensin and related analogs for NTS1 and NTS2 receptors.
| Peptide Analog | NTS1 Affinity | NTS2 Affinity | Selectivity | Key Structural Features | Citation |
|---|---|---|---|---|---|
| [D-Trp¹¹]-Neurotensin | Limited quantitative data from modern binding assays | Limited quantitative data from modern binding assays | Not selectively achieved by D-Trp¹¹ alone | D-amino acid at position 11; improves proteolytic stability | [1] [2] |
| CR-01-64 | Ki > 875 nM (Low affinity) | Ki = 7.0 nM (High affinity) | >125-fold selective for NTS2 | L-Trp¹¹, Macrocyclic constraint (Lys⁸ to Trp¹¹) | [3] [4] |
| Fluorescent Probe 16a/17a | Ki = 0.14 - 0.094 nM (Extremely high affinity) | Data not provided in study | Designed for NTS1 | β,β-dimethyl-L-Tyr¹¹, TMSAla¹³, N-terminal methylation | [5] |
Early research characterized [D-Trp¹¹]-Neurotensin binding in rat gastric smooth muscle membranes, which exhibited complex binding behavior [6]. The primary established effect of the D-Trp¹¹ substitution is a significant increase in stability against degradation by brain peptidases, not receptor selectivity [1] [2].
As shown in the table, highly selective compounds are achieved through combinations of specific strategies:
The data in the table above were generated using standardized experimental protocols. Here are the key methodologies commonly used in these studies.
Competitive Radioligand Binding Assay
Proteolytic Stability Assay
The following diagram illustrates the neurotensin receptor signaling pathways and a generalized workflow for profiling a ligand's activity and stability, integrating the key experimental methods discussed.
The table below summarizes the key characteristics of [D-Trp¹¹]-Neurotensin based on the gathered literature.
| Feature | Description |
|---|---|
| Core Structure | Analogue of the endogenous neuropeptide Neurotensin (NT), a 13-amino acid peptide [1]. |
| Key Modification | Substitution of the native L-tyrosine residue at position 11 with a D-tryptophan ([D-Trp¹¹]) [2]. |
| Primary Rationale | To enhance metabolic stability against degradation by brain peptidases [3]. |
| Receptor Interaction | Binds to Neurotensin Receptors (NTSRs). The specific receptor subtype selectivity (NTS1 vs. NTS2) of the D-Trp¹¹ modification is not explicitly detailed in the results. |
The following tables consolidate the available experimental findings. A complete quantitative comparison with other analogs is limited by the scope of the search results.
Table 1: Functional Efficacy in Biological Assays
| Assay Type / Model | Observed Effect / Efficacy | Context / Note |
|---|---|---|
| Locomotor Activity | Induced locomotor sensitization in rats [4]. | Effect observed in animals pre-treated with a dopamine uptake inhibitor. |
| Stability Assessment | Resisted degradation by brain peptidases [3]. | Primary design goal achieved; specific half-life not quantified in results. |
Table 2: Comparative Analogs and Selectivity
| Peptide Analog | Key Modification | Reported Receptor Affinity / Selectivity |
|---|---|---|
| [D-Trp¹¹]-Neurotensin | Tyr¹¹ → D-Trp | Receptor selectivity profile not explicitly provided in results. |
| CR-01-64 [2] | Macrocyclization between Lys⁸ and D-Trp¹¹ | High NTS2 selectivity (Ki = 7.0 nM; >125-fold selective over NTS1). |
| Y11tfmF-NT [1] | Tyr¹¹ → para-trifluoromethyl-phenylalanine | Reduced affinity for wild-type NTS1; tool compound for NMR studies. |
For reproducibility, here are the methodologies referenced in the key studies:
The diagram below illustrates the general signaling mechanism of neurotensin receptors, which is the target pathway for [D-Trp¹¹]-Neurotensin.